molecular formula C18H24O3 B15543755 Estriol-d3

Estriol-d3

Cat. No.: B15543755
M. Wt: 291.4 g/mol
InChI Key: PROQIPRRNZUXQM-JFORYDAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estriol-d3 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JFORYDAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Labeling of Estriol-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Estriol-d3, a crucial internal standard for mass spectrometry-based quantification of estriol (B74026) in various biological matrices. The methodologies detailed herein are compiled from established steroid chemistry principles and published analogous reactions, offering a robust framework for the preparation of this deuterated steroid.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, and its quantification is vital in numerous clinical and research settings, particularly during pregnancy. Stable isotope-labeled internal standards, such as this compound, are indispensable for accurate and precise quantification by isotope dilution mass spectrometry, correcting for matrix effects and variations in sample processing.[1][2] This guide outlines a multi-step synthetic approach to this compound, commencing from the readily available steroid precursor, estrone (B1671321). The described pathway involves the selective deuteration of the aromatic A-ring, stereoselective reduction of the 17-keto group with a deuterated reagent, and subsequent 16α-hydroxylation.

Synthetic Pathway Overview

The proposed synthetic pathway for this compound (2,4,17-trideuterio-estra-1,3,5(10)-triene-3,16α,17β-triol) initiates with estrone and proceeds through three key transformations:

  • Deuteration of the Aromatic Ring: Introduction of two deuterium (B1214612) atoms at the C2 and C4 positions of the phenolic A-ring of estrone.

  • Reduction of the 17-Keto Group: Stereoselective reduction of the 17-ketone of the deuterated estrone intermediate to a 17β-hydroxyl group, with concurrent introduction of a deuterium atom at the C17 position.

  • 16α-Hydroxylation: Introduction of a hydroxyl group at the 16α position to yield the final this compound product.

This synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Estrone Estrone Deuterated_Estrone 2,4-dideuterio-Estrone Estrone->Deuterated_Estrone A-Ring Deuteration (D2O, Acid/Base or Metal Catalyst) Deuterated_Estradiol 2,4,17-trideuterio-Estradiol Deuterated_Estrone->Deuterated_Estradiol 17-Keto Reduction (NaBD4) Estriol_d3 This compound Deuterated_Estradiol->Estriol_d3 16α-Hydroxylation (Enzymatic or Chemical)

Caption: Proposed synthetic workflow for this compound from estrone.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methods for similar steroid modifications and may require optimization for specific laboratory conditions.

Step 1: Deuteration of Estrone at C2 and C4

The introduction of deuterium atoms at the ortho and para positions of the phenolic A-ring can be achieved through acid- or base-catalyzed hydrogen-deuterium exchange.[3][4] Metal-catalyzed methods offer an alternative with potentially higher efficiency.[5]

Method A: Acid-Catalyzed Deuteration

  • Dissolution: Dissolve estrone (1.0 g, 3.7 mmol) in a mixture of deuterium oxide (D₂O, 20 mL) and deuterated acetic acid (CD₃COOD, 5 mL).

  • Reaction: Heat the mixture at 100-120 °C in a sealed vessel for 24-48 hours. Monitor the reaction progress by withdrawing small aliquots, quenching with water, extracting with ethyl acetate (B1210297), and analyzing by ¹H NMR to observe the disappearance of signals for the aromatic protons at C2 and C4.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2,4-dideuterio-estrone can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system like ethanol (B145695)/water.[6][7]

Method B: Base-Catalyzed Deuteration

  • Dissolution: Dissolve estrone (1.0 g, 3.7 mmol) in a solution of sodium deuteroxide (NaOD) in D₂O (0.5 M, 25 mL).

  • Reaction: Heat the solution at 80-100 °C for 12-24 hours under an inert atmosphere. Monitor the deuterium incorporation by LC-MS or ¹H NMR.

  • Work-up: Cool the reaction mixture and neutralize with a deuterated acid (e.g., DCl in D₂O) to pH 7. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product as described in Method A.

Step 2: Stereoselective Reduction of 2,4-dideuterio-Estrone

The reduction of the 17-keto group to a 17β-hydroxyl group is a critical step that also introduces the third deuterium atom. Sodium borodeuteride (NaBD₄) is a suitable reagent for this transformation, which generally favors the formation of the more stable 17β-epimer.[8][9]

  • Dissolution: Dissolve the purified 2,4-dideuterio-estrone (from Step 1, e.g., 1.0 g, 3.67 mmol) in anhydrous methanol (B129727) or ethanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borodeuteride (NaBD₄, 0.2 g, 4.78 mmol) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Acidify the mixture to pH 5-6 with dilute hydrochloric acid. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude 2,4,17-trideuterio-estradiol can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.[6][7]

Step 3: 16α-Hydroxylation of 2,4,17-trideuterio-Estradiol

The final step involves the introduction of a hydroxyl group at the 16α position. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation using cytochrome P450 enzymes (e.g., CYP3A4) mimics the biological pathway but may be challenging to perform on a preparative scale.[10][11] A chemical approach is often more practical for synthesis. A common chemical route proceeds via the intermediate 16α-hydroxyestrone.

  • Oxidation to 16α-hydroxyestrone-d3: This step would involve the oxidation of the 17-deuterated estradiol (B170435) from the previous step back to a 17-ketone, followed by 16α-hydroxylation. However, a more direct route starting from the deuterated estrone from step 1 is preferable. A multi-step chemical synthesis to introduce the 16α-hydroxyl group to estrone has been described, which can be adapted for the deuterated analog. This typically involves bromination at the 16-position, followed by nucleophilic substitution to introduce the hydroxyl group.

  • Stereoselective Reduction of 16α-hydroxy-2,4-dideuterio-estrone: Once the 16α-hydroxy-2,4-dideuterio-estrone is obtained, the 17-keto group can be reduced stereoselectively to the 17β-hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) as described in step 2. The presence of the 16α-hydroxyl group can influence the stereoselectivity of the reduction at C17. The use of specific reducing agents like sodium triacetoxyborohydride (B8407120) has been shown to improve the stereoselectivity for the 17β-alcohol.[12]

Illustrative Protocol for the Reduction of a 16α-hydroxy-17-keto Steroid:

  • Dissolution: Dissolve 16α-hydroxy-2,4-dideuterio-estrone (1.0 g, 3.45 mmol) in a suitable solvent such as methanol or a mixture of dioxane and methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borodeuteride (NaBD₄) portion-wise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in section 3.2.

  • Purification: Purify the final product, this compound, by column chromatography on silica gel followed by recrystallization to obtain a high-purity standard.[6][13]

Data Presentation

The following tables summarize the expected physicochemical properties and representative analytical data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₂₁D₃O₃
Molecular Weight 291.40 g/mol
Exact Mass 291.1914 g/mol
CAS Number 79037-36-8
Appearance White to off-white solid
Isotopic Enrichment Typically >98%
Chemical Purity Typically >95%

Table 2: Representative Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR Absence or significant reduction of signals corresponding to protons at C2, C4, and C17. Other proton signals should be consistent with the estriol structure.[14]
¹³C NMR Chemical shifts should be very similar to unlabeled estriol, with potential slight isotopic shifts for carbons bearing deuterium.[15]
²H NMR Signals corresponding to the deuterium atoms at the C2, C4, and C17 positions.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the molecular formula C₁₈H₂₁D₃O₃.[16][17]
Mass Spectrometry (MS/MS) Characteristic fragmentation pattern, shifted by the mass of the deuterium labels compared to unlabeled estriol.[18][19]

Biological Context: Estriol Signaling

Estriol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors.[20] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.

Estriol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ERα / ERβ) Estriol->ER Binding Estriol_ER_complex Estriol-ER Complex ER->Estriol_ER_complex Estriol_ER_complex_nuc Estriol-ER Complex Estriol_ER_complex->Estriol_ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Estriol_ER_complex_nuc->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulation

Caption: Simplified signaling pathway of estriol.

Conclusion

The synthesis of this compound, while requiring multiple steps, is achievable through the adaptation of established steroid chemistry protocols. Careful execution of the deuteration of the aromatic ring, stereoselective reduction of the 17-keto group, and subsequent 16α-hydroxylation, coupled with rigorous purification and analytical characterization, will yield a high-quality internal standard essential for accurate bioanalytical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and clinical analysis.

References

An In-depth Technical Guide to Estriol-d3 Metabolism and Physiological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, playing a significant role in female physiology, particularly during pregnancy. Its deuterated analog, Estriol-d3 (E3-d3), serves as a critical internal standard for accurate quantification in various biological matrices, enabling precise pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the metabolism, physiological role, and analytical considerations of this compound, tailored for professionals in research and drug development.

Estriol Metabolism and Pharmacokinetics

Estriol is the terminal metabolite of the estrogen metabolic pathway. In non-pregnant women, it is derived from the 16α-hydroxylation of estrone (B1671321) and estradiol (B170435), primarily in the liver.[1][2] During pregnancy, the placenta is the principal site of estriol synthesis, utilizing dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from the fetal adrenal gland as a precursor.[3] The metabolic pathway involves several key enzymatic steps, including sulfatase, 3β-hydroxysteroid dehydrogenase, aromatase, and 17β-hydroxysteroid dehydrogenase.[4][5]

Once in circulation, estriol and its metabolites undergo extensive phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted in the urine.[5][6] The metabolism of this compound is presumed to follow the same pathways as endogenous estriol, with the deuterium (B1214612) labeling providing a distinct mass signature for mass spectrometry-based analysis without significantly altering its metabolic fate, although minor kinetic isotope effects may be observable.[1][7][8][9][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of estriol from various studies in humans.

ParameterValuePopulationReference
Metabolic Clearance Rate (MCR) 2100 L/dayFollicular Phase[11]
2100 L/dayLuteal Phase[11]
1890 L/dayPostmenopausal[11]
Half-life (t1/2) 3.6 min (initial phase)Reproductive-aged women[11]
64 min (terminal phase)Reproductive-aged women[11]
Volume of Distribution (Vd) 20 LReproductive-aged women[11]
Circulating Levels (unconjugated) 7 pg/mLFollicular Phase[11]
11 pg/mLLuteal Phase[11]
6 pg/mLPostmenopausal[11]
Production Rate 14 µ g/day Follicular Phase[11]
23 µ g/day Luteal Phase[11]
11 µ g/day Postmenopausal[11]

Table 1: Pharmacokinetic parameters of unconjugated estriol in non-pregnant women.

Administration RouteDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Reference
Vaginal Ring (Test 1)0.125 mg/day68~61553[12]
Vaginal Ring (Test 2)0.250 mg/day97~62145[12]
Vaginal Ring (Test 3)0.500 mg/day155~63233[12]
Vaginal Gel (single dose)20 mg/g60.57--[11]
Vaginal Gel (steady state)20 mg/g daily13.77--[11]
Vaginal Pessaries (single dose)0.03 mg45.1~1119.8 (AUC0-12h)[11]

Table 2: Pharmacokinetic parameters of estriol following vaginal administration in postmenopausal women.

Physiological Role and Mechanism of Action

Estriol exerts its physiological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ, which are nuclear hormone receptors that function as ligand-activated transcription factors.[3][13][14] Estriol exhibits a higher binding affinity for ERβ compared to ERα.[3] Upon ligand binding, the estrogen-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on target genes, thereby modulating their transcription.[13][14] This genomic signaling pathway regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3]

In addition to the classical nuclear pathway, estrogens can also initiate rapid, non-genomic signaling through membrane-associated ERs (mERs) and G-protein coupled estrogen receptors (GPER).[4][13][14] These pathways can activate various downstream signaling cascades, including those involving calcium ions (Ca2+), cyclic AMP (cAMP), and protein kinases.[14]

Key Physiological Functions:
  • Pregnancy: Estriol is crucial for maintaining the uterine lining, supporting the embryo and fetus, regulating the maternal immune system to prevent fetal rejection, and preparing the mammary glands for lactation.[3]

  • Hormone Replacement Therapy (HRT): Due to its weaker estrogenic activity compared to estradiol, estriol is used in some HRT formulations for postmenopausal women to alleviate symptoms such as vaginal atrophy.[2]

  • Autoimmune Diseases: Research suggests that estriol may have immunomodulatory properties and has been investigated for its potential therapeutic role in autoimmune diseases like multiple sclerosis.[3]

Experimental Protocols

Quantification of this compound in Biological Matrices by UPLC-MS/MS

This protocol describes a general method for the quantification of estriol in human plasma or urine using this compound as an internal standard.

1. Sample Preparation:

  • Enzymatic Hydrolysis (for total estriol measurement in urine):

    • To 0.5 mL of urine, add 20 µL of this compound internal standard solution.[3][15]

    • Add 0.5 mL of 0.15 M sodium acetate (B1210297) buffer (pH 4.6) containing β-glucuronidase/sulfatase.[3][15]

    • Incubate at 37°C for 4 to 20 hours to deconjugate estriol glucuronides and sulfates.[2][3][16]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[17]

    • Load the pre-treated sample (hydrolyzed urine or plasma with internal standard).

    • Wash the cartridge with a low percentage of methanol in water to remove polar interferences.[18]

    • Elute the analytes with methanol or a mixture of methanol and dichloromethane.[18][19]

    • Evaporate the eluate to dryness under a stream of nitrogen.[15]

  • Derivatization (optional, to enhance sensitivity):

    • Reconstitute the dried extract in a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).[3]

    • Add a derivatizing agent such as dansyl chloride and incubate at 60°C.[3][20]

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

    • Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid or ammonium (B1175870) formate.[12][20]

    • Flow Rate: 0.3-0.4 mL/min.[12][20]

    • Injection Volume: 5-20 µL.[3][20]

  • Mass Spectrometry Detection:

    • Ionization: Heated electrospray ionization (HESI) in positive or negative ion mode.[20]

    • Analysis Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both estriol and this compound.[20]

    • Quantification: The concentration of estriol is determined by the ratio of the peak area of the analyte to the peak area of the this compound internal standard, plotted against a standard curve.

Estrogen Receptor Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the relative binding affinity of estriol for the estrogen receptor.

1. Preparation of Uterine Cytosol:

  • Homogenize uterine tissue from ovariectomized rats in a buffer solution.
  • Centrifuge the homogenate at low speed to pellet the nuclear fraction.
  • Perform ultracentrifugation of the supernatant to obtain the cytosol containing the estrogen receptors.[11]

2. Competitive Binding Assay:

  • Incubate a fixed concentration of radiolabeled estradiol (e.g., [3H]-Estradiol) with the uterine cytosol in the presence of increasing concentrations of unlabeled estriol (the competitor).[11][21]
  • After reaching equilibrium, separate the bound and free radiolabeled estradiol using a method like dextran-coated charcoal.[22]
  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of bound radiolabeled estradiol against the logarithm of the estriol concentration.
  • Determine the IC50 value (the concentration of estriol that inhibits 50% of the binding of the radiolabeled estradiol).[21]
  • Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of estriol to that of unlabeled estradiol.[11]

Synthesis of this compound

Deuterated steroids like this compound are typically synthesized for use as internal standards in mass spectrometry. The synthesis often involves introducing deuterium atoms at positions that are not susceptible to metabolic exchange. A common strategy involves the base-catalyzed exchange of protons for deuterons in the presence of a deuterium source like deuterium oxide (D2O) at specific positions on the steroid backbone.[23] For estrogens, microwave-assisted synthesis has also been reported as a rapid and efficient method for creating deuterated analogs.[24]

Visualizations

Estriol Metabolic Pathway

Estriol_Metabolism cluster_synthesis Estriol Synthesis (Placenta) cluster_conjugation Phase II Conjugation (Liver) cluster_excretion Excretion DHEAS DHEA-S (fetal adrenal) DHEA DHEA DHEAS->DHEA Sulfatase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol 16α-Hydroxyestrone Estrone->Estradiol 17β-HSD Estriol Estriol (E3) Estradiol->Estriol 17β-HSD E3_glucuronide Estriol-3-glucuronide Estriol->E3_glucuronide UGT E3_sulfate Estriol-3-sulfate Estriol->E3_sulfate SULT Urine Urinary Excretion E3_glucuronide->Urine E3_sulfate->Urine Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol (E3) ER Estrogen Receptor (ERα / ERβ) Estriol->ER Binding ER_complex E3-ER Complex ER->ER_complex ERE Estrogen Response Element (ERE) ER_complex->ERE Binding to DNA Gene Target Gene ERE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response Experimental_Workflow start Biological Sample (Plasma or Urine) add_is Spike with this compound Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (if measuring total estriol) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (optional) spe->derivatization analysis UPLC-MS/MS Analysis derivatization->analysis quantification Data Processing and Quantification analysis->quantification

References

The Gold Standard: A Technical Guide to Deuterated Estriol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated estriol (B74026) as an internal standard in quantitative analytical methods. Estriol (E3), a key estrogenic hormone, is a vital biomarker in various physiological and pathological processes. Accurate quantification of estriol is paramount in clinical diagnostics, endocrinology research, and pharmaceutical development. The use of deuterated estriol standards significantly enhances the accuracy, precision, and robustness of analytical assays, particularly those employing mass spectrometry. This guide provides a comprehensive overview of the synthesis, analytical applications, and signaling pathways of estriol, offering detailed experimental protocols and data for researchers in the field.

The Imperative for Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in complex biological matrices, the use of internal standards is crucial to compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are considered the "gold standard" for several reasons:

  • Co-elution: Deuterated standards have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects during analysis.[1]

  • Similar Ionization Efficiency: The ionization efficiency of a deuterated standard in a mass spectrometer is very similar to the native analyte, allowing for accurate correction of signal suppression or enhancement.

  • Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer.

Commercially Available Deuterated Estriol Standards

Several deuterated forms of estriol are commercially available for research purposes. The selection of a specific standard depends on the analytical method and the desired mass shift from the endogenous estriol.

Compound NameChemical FormulaMolecular Weight ( g/mol )Deuterium Label Positions
Estriol-d2C18H22D2O3290.40Varies by manufacturer
Estriol-2,4,16,17-d4C18H20D4O3292.412, 4, 16, 17

Synthesis of Deuterated Estriol

The synthesis of deuterated steroids typically involves methods such as acid-catalyzed deuterium exchange or reduction reactions using deuterium-delivering reagents. One common approach involves the use of deuterium oxide (D2O) in the presence of a catalyst to introduce deuterium atoms at specific positions on the steroid backbone. Another method is the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride. For instance, the synthesis of [6,7,7-2H3] steroids can be achieved by preparing a 6-oxo-3α,5α-cyclosteroid, followed by a base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position, and subsequent reduction of the 6-oxo group with sodium borodeuteride to introduce a third deuterium at C-6.[2]

Analytical Methodologies for Estriol Quantification

Mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the preferred techniques for the accurate and sensitive quantification of estriol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of estriol in various biological matrices such as serum, plasma, and urine.

Sample Preparation Workflow for LC-MS/MS

sample Biological Sample (Serum/Plasma/Urine) is_spike Spike with Deuterated Estriol Internal Standard sample->is_spike extraction Liquid-Liquid Extraction or Solid-Phase Extraction is_spike->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical sample preparation workflow for LC-MS/MS analysis of estriol.

Detailed Experimental Protocol: LC-MS/MS Analysis of Estriol in Serum

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of serum, add the deuterated estriol internal standard.

    • Add 2 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:2, v/v).

    • Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

Quantitative Data for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estriol287.2171.135
Estriol-d4291.2173.135

Note: Specific m/z values and collision energies may vary depending on the instrument and the specific deuterated standard used. The limit of detection for estriol using such methods can be as low as 2.0 pg/mL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for estriol analysis, which often requires derivatization to increase the volatility and thermal stability of the analyte.

Sample Preparation and Derivatization Workflow for GC-MS

sample Biological Sample (Urine) is_spike Spike with Deuterated Estriol Internal Standard sample->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_spike->hydrolysis extraction Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (e.g., with MSTFA) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: A typical sample preparation and derivatization workflow for GC-MS analysis of estriol.

Detailed Experimental Protocol: GC-MS Analysis of Estriol in Urine

  • Sample Preparation and Hydrolysis:

    • To 1 mL of urine, add the deuterated estriol internal standard and 1 mL of acetate buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

    • Incubate at 37°C for 16 hours.

    • Perform solid-phase extraction using a C18 cartridge.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM).

Quantitative Data for GC-MS Analysis

Analyte (as TMS derivative)Monitored Ion (m/z)
Estriol-tri-TMS504
Deuterated Estriol-tri-TMSDependent on deuteration pattern

Note: The monitored ions for the deuterated standard will be shifted according to the number of deuterium atoms. The retention time for estriol-tri-TMS is approximately 6.82 minutes under these conditions.[4]

Estriol Signaling Pathway

Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[5] There are two main types of estrogen receptors, ERα and ERβ. The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.

Classical Estrogen Signaling Pathway

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E3 Estriol (E3) ER Estrogen Receptor (ERα/ERβ) E3->ER Binding E3_ER E3-ER Complex ER->E3_ER E3_ER_dimer E3-ER Dimer E3_ER->E3_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA E3_ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: The classical genomic signaling pathway of estriol.

In this pathway, estriol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The dimerized receptor then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to a cellular response.

Conclusion

Deuterated estriol standards are indispensable tools for accurate and reliable quantification of estriol in various research and clinical settings. The use of these standards in conjunction with advanced analytical techniques like LC-MS/MS and GC-MS provides the sensitivity and specificity required for demanding applications. A thorough understanding of the analytical methodologies and the underlying biological pathways of estriol is essential for researchers, scientists, and drug development professionals working in endocrinology, clinical chemistry, and pharmaceutical sciences. This guide provides a foundational framework for the effective implementation of deuterated estriol standards in quantitative workflows.

References

Estriol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-d3 is the deuterated form of Estriol, a weak endogenous estrogen. Its primary application in research and drug development is as an internal standard for the quantitative analysis of Estriol and other estrogens in biological matrices using mass spectrometry. The stable isotope label allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical properties, analytical applications, and the biological pathways of its non-deuterated counterpart, Estriol.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReferences
CAS Number 79037-36-8
Molecular Weight 291.40 g/mol
Molecular Formula C₁₈H₂₁D₃O₃

Experimental Protocols: Quantification of Estrogens using this compound as an Internal Standard

The following protocol is a composite methodology for the sensitive quantification of estrogens in human plasma or serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of serum or plasma in a glass test tube, add 50 µL of an internal standard working solution containing this compound (concentration will depend on the expected analyte levels, typically in the low ng/mL range).

  • Vortex the mixture briefly to ensure homogeneity.

  • Add 1 mL of an extraction solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 85:15 v/v) or methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1-2 minutes to facilitate the transfer of estrogens into the organic phase.

  • Centrifuge the samples at approximately 4000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For enhanced sensitivity, especially at low pg/mL concentrations, derivatization of the phenolic hydroxyl group of estrogens is often performed. Dansyl chloride is a common derivatizing agent.

  • To the dried extract, add 50 µL of a derivatizing solution (e.g., dansyl chloride in acetone) and 50 µL of a buffer solution (e.g., 100 mM sodium bicarbonate).

  • Incubate the mixture at a controlled temperature (e.g., 60-65°C) for a specified time (e.g., 15 minutes).

  • After incubation, evaporate the solvent to dryness under nitrogen.

Reconstitution
  • Reconstitute the dried, derivatized (or underivatized) residue in a specific volume (e.g., 100 µL) of a mobile phase-compatible solvent, such as a mixture of water and methanol (B129727) or acetonitrile (B52724).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: A high-pressure liquid chromatography system capable of handling the desired flow rates and pressures.

  • Column: A reversed-phase column, such as a C18 or Phenyl column, with appropriate dimensions for sensitive analysis (e.g., 2.1 mm x 50-100 mm, <2 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide).

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The exact gradient profile will need to be optimized for the specific analytes and column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for underivatized estrogens and positive ion mode for dansyl-derivatized estrogens.

  • MRM Transitions: Specific precursor-to-product ion transitions for each estrogen and for this compound must be determined and optimized.

Data Analysis
  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the known concentrations of the calibration standards.

  • The concentration of the estrogens in the unknown samples is then determined from this calibration curve.

Signaling Pathways of Estriol

Estriol, like other estrogens, exerts its biological effects through various signaling pathways. These can be broadly categorized into genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways.

Nuclear-Initiated Estrogen Signaling Pathway

This classical pathway involves the binding of estrogen to its intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which then act as transcription factors.

Estrogen_Signaling_Pathway Estrogen Estriol Cell_Membrane Estrogen->Cell_Membrane ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Cell_Membrane->ER Cytoplasm Cytoplasm HSP90 HSP90 ER->HSP90 Dimerization Dimerization ER->Dimerization HSP90->ER Nucleus_Membrane Dimerization->Nucleus_Membrane ERE Estrogen Response Element (ERE) Nucleus_Membrane->ERE Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Caption: Nuclear-initiated estrogen signaling pathway.

Membrane-Initiated Estrogen Signaling Pathway (GPER-mediated)

Estrogens can also elicit rapid cellular responses through a membrane-bound G protein-coupled estrogen receptor (GPER). This pathway does not directly involve gene transcription but activates various downstream signaling cascades.

GPER_Signaling_Pathway cluster_membrane Cell Membrane Estriol Estriol GPER GPER Estriol->GPER Binding G_protein Gαβγ GPER->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation Src Src G_protein->Src Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream MMP MMP Src->MMP Activation HB_EGF pro-HB-EGF MMP->HB_EGF Cleavage EGFR EGFR HB_EGF->EGFR Activation PI3K PI3K EGFR->PI3K MAPK MAPK (ERK) EGFR->MAPK Akt Akt PI3K->Akt Akt->Downstream MAPK->Downstream

Caption: GPER-mediated estrogen signaling pathway.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of estrogens in various biological matrices. Its use as an internal standard in UPLC-MS/MS methodologies is crucial for clinical research and drug development, enabling reliable measurement of low-level hormones. Understanding the underlying biological signaling pathways of its non-deuterated analog, Estriol, provides the necessary context for interpreting the significance of its quantification in physiological and pathological states. This guide serves as a foundational resource for researchers and scientists working with this compound and other estrogen-related compounds.

The Genesis of a Standard: An In-depth Technical Guide to the Discovery and History of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of Estriol-d3, a deuterated form of the estrogen estriol (B74026). The narrative of this compound is not one of a therapeutic agent but of a crucial tool that emerged from the intersection of steroid biochemistry and analytical chemistry. Its development was pivotal for the accurate quantification of estrogens in biological systems, a cornerstone of endocrinology, drug development, and clinical diagnostics. This document outlines the scientific context of its creation, the methodologies for its synthesis, and its primary application as an internal standard in mass spectrometry.

The Precursor: Discovery of Estriol

Before the advent of deuterated standards, the story begins with the discovery of estriol itself. In 1930, George F. Marrian and his colleagues first isolated this weak estrogen from the urine of pregnant women. This discovery expanded the known family of estrogenic hormones beyond estrone (B1671321) and estradiol (B170435), revealing a more complex picture of female reproductive endocrinology. Estriol was identified as a major metabolic product of estradiol and estrone, with its concentration rising significantly during pregnancy, making it a potential biomarker for fetal well-being.

The Analytical Challenge and the Dawn of Deuterated Standards

The mid-20th century saw the rise of powerful analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS). This technology offered unprecedented sensitivity and specificity for identifying and quantifying organic molecules in complex biological matrices. However, a significant challenge remained: the inherent variability in sample preparation and analysis. Losses during extraction, derivatization, and injection, as well as fluctuations in instrument response, could lead to inaccurate quantification.

The solution to this analytical conundrum lay in the use of internal standards. An ideal internal standard is a compound that is chemically almost identical to the analyte of interest but can be distinguished by the mass spectrometer. This is where stable isotope labeling, particularly with deuterium (B1214612), came into play. Deuterated compounds co-elute with their non-deuterated counterparts during chromatography and exhibit similar ionization and fragmentation patterns in the mass spectrometer. However, their increased mass allows for their distinct detection. By adding a known amount of the deuterated standard to a sample before processing, any subsequent losses or variations affect both the analyte and the standard equally, allowing for a precise and accurate calculation of the analyte's concentration based on the ratio of their signals.

The Synthesis of this compound: A Methodological Overview

While a single, seminal publication detailing the very first synthesis of "this compound" is not readily identifiable from the historical literature, the methods for its preparation can be confidently inferred from the established techniques for deuterating steroids during the 1970s and 1980s. The primary goal was to introduce a stable number of deuterium atoms, typically three (d3), to create a distinct mass shift from the endogenous estriol.

One of the earliest and most relevant general methods for preparing trideuterated steroids was described for [6,7,7-2H3] sterols. This approach, while not specific to estriol in the initial publication, provides a strong template for how this compound was likely first synthesized.

General Synthesis Pathway for a Trideuterated Steroid

G Start Starting Steroid (e.g., a Δ⁵-steroid precursor) Step1 Preparation of 6-oxo-3α,5α-cyclosteroid Start->Step1 Step2 Base-catalyzed Deuterium Exchange (with D₂O) Step1->Step2 Introduces 2 Deuterium atoms at C-7 Step3 Sodium Borodeuteride (NaBD₄) Reduction Step2->Step3 Introduces 1 Deuterium atom at C-6 Step4 Rearrangement of 6α-hydroxy-3α,5α-cyclosteroid Step3->Step4 End [6,7,7-²H₃]-Δ⁵-Steroid (Trideuterated Product) Step4->End

A generalized synthetic workflow for producing a trideuterated steroid.
Key Experimental Protocols for Deuterium Labeling of Steroids

The following protocols are based on established methods for the synthesis of deuterated steroids from the era when this compound would have been first developed.

Protocol 1: Base-Catalyzed Hydrogen/Deuterium Exchange

This method is effective for introducing deuterium at positions adjacent to carbonyl groups.

  • Dissolution: Dissolve the ketosteroid precursor in a deuterated solvent such as methanol-d4 (B120146) (CH3OD).

  • Catalysis: Add a catalytic amount of a base, for example, sodium methoxide (B1231860) (NaOCH3).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or mass spectrometry.

  • Quenching: Upon completion, neutralize the base with a deuterated acid, such as deuterium chloride (DCl) in D2O, at a low temperature to prevent back-exchange.

  • Extraction and Purification: Extract the product with an organic solvent, wash with deuterated water, dry the organic layer, and purify the crude product using column chromatography.

Protocol 2: Reduction with Deuterated Reagents

This method is used to introduce deuterium at the site of a carbonyl group.

  • Dissolution: Dissolve the ketosteroid precursor in an appropriate aprotic solvent.

  • Reduction: Add a deuterated reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to the solution.

  • Reaction: Stir the reaction mixture until the reduction is complete, as monitored by TLC.

  • Work-up: Carefully quench the excess reducing agent with a deuterated solvent (e.g., D2O or CH3OD).

  • Extraction and Purification: Extract the product and purify by column chromatography.

Physicochemical and Analytical Properties

The defining characteristic of this compound is its mass difference compared to unlabeled estriol. This property is fundamental to its function as an internal standard.

PropertyUnlabeled Estriol (E3)This compound
Molecular Formula C₁₈H₂₄O₃C₁₈H₂₁D₃O₃
Monoisotopic Mass 288.1725 Da291.1912 Da
Mass Shift -+3 Da
Primary Application Endogenous hormoneInternal standard for mass spectrometry

The Role of this compound as an Internal Standard in GC-MS

The pioneering work in the 1970s by researchers like Herman Adlercreutz in the field of GC-MS analysis of estrogens laid the groundwork for the use of deuterated internal standards. A 1979 study by Pinkus and colleagues, which utilized dideuterio-estrone and monodeuterio-estradiol to study estrogen production rates, exemplifies the early application of this principle. Although this paper did not specifically use this compound, it established the methodology and rationale that would be directly applicable.

Typical GC-MS Experimental Workflow for Estrogen Analysis Using a Deuterated Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization for GC (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation of Analytes) Derivatization->GC MS Mass Spectrometry (Detection and Quantification) GC->MS Quantification Quantification based on Peak Area Ratio (E3 / E3-d3) MS->Quantification

Workflow for quantitative analysis of estriol using this compound as an internal standard.
Detailed Experimental Protocol for GC-MS Analysis of Estriol

This protocol is a composite of typical methods used in the late 1970s and early 1980s for the analysis of estrogens.

  • Sample Collection and Internal Standard Spiking: A defined volume of the biological sample (e.g., 1-5 mL of plasma or urine) is transferred to a glass tube. A precise amount of this compound in a suitable solvent is added.

  • Enzymatic Hydrolysis: To measure total estriol (conjugated and unconjugated), the sample is incubated with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate (B86663) conjugates.

  • Extraction: The deconjugated steroids are extracted from the aqueous sample using an organic solvent such as diethyl ether or through solid-phase extraction (SPE) cartridges.

  • Derivatization: To increase the volatility and thermal stability of the estrogens for GC analysis, the hydroxyl groups are derivatized, most commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Gas Chromatography: The derivatized extract is injected into a gas chromatograph equipped with a capillary column. The oven temperature is programmed to separate the different steroids based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source (typically electron ionization), the molecules are fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring only the characteristic ions of estriol and this compound.

  • Quantification: The concentration of endogenous estriol is calculated by comparing the peak area of a characteristic ion of unlabeled estriol to the peak area of the corresponding ion of this compound.

Isotopic Purity and its Importance

A critical parameter for any deuterated internal standard is its isotopic purity. This refers to the percentage of the compound that contains the desired number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (M+0, M+1, M+2) can interfere with the quantification of the endogenous analyte. Early synthesis methods would have been carefully optimized to maximize the incorporation of deuterium. Modern techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to precisely determine the isotopic purity of commercially available deuterated standards. For reliable quantitative analysis, an isotopic purity of >98% is generally required.

The Legacy of this compound

The development and application of this compound and other deuterated steroids revolutionized the field of steroid hormone analysis. It enabled researchers and clinicians to:

  • Conduct large-scale epidemiological studies to understand the role of estrogens in health and disease.

  • Perform pharmacokinetic studies of estrogen-based drugs.

  • Develop accurate clinical diagnostic tests for various endocrine disorders.

  • Monitor hormone levels in patients undergoing hormone replacement therapy.

Commercial Suppliers of Estriol-d3 for Laboratory Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Estriol-d3, a deuterated form of estriol (B74026), for laboratory applications. This document outlines key specifications from various suppliers, details a representative experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the relevant biological signaling pathway of its non-deuterated counterpart, estriol.

Introduction to this compound

This compound is a stable isotope-labeled version of estriol, a weak estrogenic metabolite of estradiol (B170435) and estrone. The incorporation of deuterium (B1214612) atoms (d3) results in a compound with a higher molecular weight than endogenous estriol, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its primary application in a research setting is to improve the accuracy and precision of measurements of estriol in biological samples by correcting for analyte loss during sample preparation and variations in instrument response.[3]

Commercial Supplier Data

The following tables summarize the quantitative data for this compound available from various commercial suppliers. This information has been compiled from publicly available data sheets and certificates of analysis. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.[4][5]

Table 1: General Product Specifications

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpressHY-114243S79037-36-8C₁₈H₂₁D₃O₃291.4
Santa Cruz Biotechnologysc-21175679037-36-8C₁₈H₂₁D₃O₃291.4
LGC StandardsTRC-E78950279037-36-8C₁₈H₂₁D₃O₃291.40
Cambridge Isotope LaboratoriesDLM-858650-27-1 (unlabeled)C₁₈H₂₁D₃O₃Not Specified
United States BiologicalE7045-7879037-36-8C₁₈H₂₁D₃O₃291.4
VIVAN Life SciencesVLCS-0066879037-36-8C₁₈H₂₁D₃O₃291.4
BioOrganicsBO-2808079037-36-8C₁₈H₂₁D₃O₃327.23

Table 2: Purity and Formulation

SupplierChemical PurityIsotopic Purity (Enrichment)Formulation
MedChemExpress≥98.0%Not SpecifiedSolid
Santa Cruz BiotechnologyNot SpecifiedNot SpecifiedSolid
LGC Standards>95% (HPLC)Not SpecifiedNeat
Cambridge Isotope Laboratories96%98% (2,4,16-d3)Not Specified
United States BiologicalHighly PurifiedNot SpecifiedWhite Solid
VIVAN Life SciencesNot SpecifiedNot SpecifiedSolid
BioOrganics>98%Not SpecifiedNot Specified

Table 3: Storage and Solubility

SupplierStorage TemperatureSolubility
MedChemExpressPowder: -20°C for 3 years; In solvent: -80°C for 6 monthsNot Specified
Santa Cruz BiotechnologyNot SpecifiedNot Specified
LGC Standards+4°CNot Specified
Cambridge Isotope LaboratoriesNot SpecifiedNot Specified
United States Biological4°CChloroform, Ethanol, Methanol[1]
VIVAN Life SciencesNot SpecifiedNot Specified
BioOrganicsNot SpecifiedNot Specified

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis of Estriol in Human Serum

This protocol is a representative example compiled from established methods for the analysis of estrogens in biological fluids.[6][7][8] Individual laboratories should optimize the procedure for their specific instrumentation and application.

1. Materials and Reagents

  • This compound (from a reputable supplier)

  • Estriol (non-deuterated standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)

  • Human serum (blank and study samples)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Standard Solutions

  • Stock Solutions: Prepare individual stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Estriol stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards ranging from approximately 1 pg/mL to 1000 pg/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 10 ng/mL.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw serum samples on ice.

  • To 500 µL of each serum sample, calibration standard, and quality control sample, add 50 µL of the this compound internal standard working solution. Vortex to mix.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the serum mixture onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for steroid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate estriol from other matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Estriol and this compound. These transitions should be optimized for the specific instrument.

      • Example transition for Estriol (negative mode): m/z 287 -> 145

      • Example transition for this compound (negative mode): m/z 290 -> 148

5. Data Analysis

  • Integrate the peak areas for both the analyte (Estriol) and the internal standard (this compound).

  • Calculate the peak area ratio (Estriol peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: Estriol Signaling Pathway

This compound, being a deuterated analog, is expected to follow the same biological pathways as its parent compound, estriol. Estriol is an estrogen and exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[9][10] These receptors are ligand-activated transcription factors that modulate gene expression.[11]

The classical mechanism of estrogen signaling involves the binding of estriol to ERs in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[12][13] Within the nucleus, the estriol-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[11] Estrogen signaling can also occur through non-genomic pathways involving membrane-associated ERs that can rapidly activate intracellular signaling cascades.[10][14]

Estriol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ERα / ERβ) Estriol->ER Binding Estriol_ER_complex Estriol-ER Complex ER->Estriol_ER_complex Estriol_ER_complex_n Estriol-ER Complex Estriol_ER_complex->Estriol_ER_complex_n Translocation ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to Estriol_ER_complex_n->ERE Binds to DNA

Caption: Classical Estrogen Signaling Pathway for Estriol.

References

Unveiling the Stability Profile of Estriol-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical and chemical stability of Estriol-d3 is crucial for its application in research and pharmaceutical development. While direct, comprehensive stability data for the deuterated analog, this compound, is not extensively available in the public domain, a robust understanding can be extrapolated from the well-documented stability of its parent compound, Estriol (B74026). This guide synthesizes the available information on Estriol's stability, providing a framework for handling and storing this compound and designing stability-indicating analytical methods.

This compound, a deuterated form of the estrogenic metabolite Estriol, is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of Estriol. Its structural similarity to Estriol suggests that it would exhibit comparable physical and chemical properties, including its stability profile. Therefore, insights into Estriol's degradation pathways and optimal storage conditions can serve as a valuable proxy for this compound.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential for any stability assessment.

PropertyValue
Chemical Formula C₁₈H₂₁D₃O₃[1]
Molecular Weight 291.40 g/mol [1]
Synonyms (16α,17β)-Estra-1,3,5[2]-triene-3,16,17-triol-d3; Acifemine-d3[1]

Storage and Handling Recommendations

Proper storage is paramount to maintaining the integrity of this compound. Based on general recommendations for Estriol and other hormone replacement therapy (HRT) products, the following storage conditions are advised:

  • Temperature: Store at room temperature, generally between 15°C and 30°C.[3] Avoid refrigeration or freezing unless specified by the manufacturer. For powdered forms, storage at -20°C for up to three years is also suggested.

  • Light: Protect from light. Store in the original, light-resistant container.

  • Moisture: Store in a dry place, away from moisture.

  • Inert Atmosphere: For long-term storage of the solid material, consider storing under an inert atmosphere to minimize oxidative degradation.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of a molecule. Studies on Estriol have revealed its susceptibility to certain stress conditions.

A stability-indicating HPLC method development study for Estriol in compounded troches showed significant degradation under oxidative, photolytic (visible and UV light), and thermal stress. Conversely, the compound demonstrated relative stability under acidic and alkaline conditions.

Photochemical degradation of Estriol in aqueous solutions has also been investigated, revealing that it can be degraded by UV irradiation, with the process being accelerated by the presence of oxidizing agents like hydrogen peroxide (H₂O₂), ozone (O₃), or titanium dioxide (TiO₂). The degradation mechanism appears to involve the opening of the aromatic ring and the addition of hydroxyl radicals, leading to the formation of various byproducts.

While specific degradation pathways for this compound have not been detailed, it is reasonable to assume they will mirror those of Estriol, primarily involving oxidation and photodegradation of the phenolic ring system.

Below is a conceptual workflow for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acidic Acidic Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acidic->Analytical_Method Alkaline Alkaline Alkaline->Analytical_Method Oxidative Oxidative Oxidative->Analytical_Method Photolytic Photolytic Photolytic->Analytical_Method Thermal Thermal Thermal->Analytical_Method Estriol-d3_Sample Estriol-d3_Sample Estriol-d3_Sample->Acidic Estriol-d3_Sample->Alkaline Estriol-d3_Sample->Oxidative Estriol-d3_Sample->Photolytic Estriol-d3_Sample->Thermal Degradation_Products Identification of Degradation Products Analytical_Method->Degradation_Products Stability_Profile Establishment of Stability Profile Degradation_Products->Stability_Profile

Forced Degradation Study Workflow for this compound.

Stability in Formulations

The stability of Estriol in various formulations has been a subject of several studies, providing valuable data that can be extrapolated to this compound when used in similar matrices.

A study on compounded Estriol (0.025% to 1%) in a vaginal cream base (VersaBase) demonstrated that the formulations were physically and chemically stable for up to 182 days at both room temperature and refrigerated conditions. Another study on a combination of estradiol, estrone, and estriol in a cream base found that the preparations retained over 90% of their initial potency for 90 days at both room temperature and 4°C.

These findings suggest that Estriol, and likely this compound, can be stable in well-formulated cream bases for extended periods.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability testing. Below is a summary of a typical stability-indicating HPLC method used for Estriol, which can be adapted for this compound.

Table 1: Example Protocol for Stability-Indicating HPLC Method for Estriol

ParameterCondition
Instrumentation Waters Alliance HPLC system with a photodiode array detector
Column Phenomenex Gemini C18 (4.6 mm x 15 cm, 3.0 µm)
Column Temperature 40°C
Mobile Phase Methanol and water (65:35 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm
Run Time 15 minutes

Forced Degradation Protocol Summary:

  • Acidic Degradation: Estriol solution is treated with an acid (e.g., 0.1 N HCl) and heated.

  • Alkaline Degradation: Estriol solution is treated with a base (e.g., 0.1 N NaOH) and heated.

  • Oxidative Degradation: Estriol solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photodegradation: Estriol solution is exposed to visible and UV light.

  • Thermal Degradation: Estriol solution is heated at a specific temperature (e.g., 60°C).

The following diagram illustrates a generalized workflow for the analysis of this compound stability in a formulated product.

Stability_Analysis_Workflow Formulated_Product This compound Formulated Product Sample_Preparation Sample Preparation (Extraction, Dilution) Formulated_Product->Sample_Preparation HPLC_Analysis HPLC-UV/MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Area, Purity) HPLC_Analysis->Data_Analysis Stability_Assessment Stability Assessment (% Recovery vs. Time) Data_Analysis->Stability_Assessment

Workflow for Stability Analysis of Formulated this compound.

Conclusion

While direct and extensive stability data for this compound remains limited, a comprehensive understanding of the stability of its non-deuterated counterpart, Estriol, provides a strong foundation for its handling, storage, and analytical method development. The primary degradation pathways for Estriol appear to be oxidation and photodegradation. It exhibits good stability in certain cream-based formulations. Researchers and drug development professionals should consider these factors to ensure the integrity and accurate use of this compound in their studies. Further specific stability studies on this compound are warranted to confirm these extrapolations and to establish a definitive shelf-life under various conditions.

References

The Metabolism of Estradiol to Estriol: A Technical Guide Utilizing Estriol-d3 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) (E2) is the most potent and prevalent endogenous estrogen, playing a critical role in the regulation of the female reproductive system, secondary sexual characteristics, and various other physiological processes.[1][2] Its metabolic fate is a crucial aspect of endocrinology and drug development, as its metabolites can have varying degrees of estrogenic activity and physiological impact. One of the key metabolic pathways involves the conversion of estradiol to estriol (B74026) (E3), a weaker estrogen that is produced in significant quantities, particularly during pregnancy.[3][4]

Understanding the kinetics and regulation of this metabolic conversion is vital for assessing hormonal balance, diagnosing and monitoring diseases, and developing therapeutic interventions. The precise quantification of estradiol and its metabolites in biological matrices presents a significant analytical challenge due to their structural similarity and low physiological concentrations.[5] Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose.[6][7]

This technical guide provides an in-depth overview of the metabolic conversion of estradiol to estriol. It details the enzymatic pathways, presents quantitative data, outlines key experimental protocols, and describes the associated signaling mechanisms. A central focus is placed on the use of stable isotope-labeled internal standards, such as Estriol-d3, which are indispensable for achieving the accuracy and precision required in quantitative steroid analysis. While this compound is not a naturally occurring metabolite, its role as an internal standard is fundamental to the reliable measurement of endogenous estriol.

The Metabolic Pathway: From Estradiol to Estriol

The conversion of estradiol to estriol is not a single-step reaction but part of a larger network of estrogen metabolism that occurs primarily in the liver.[8][9] The pathway involves a series of hydroxylation and oxidation-reduction reactions catalyzed by specific enzymes.

The primary route to estriol formation involves the 16α-hydroxylation of estrone (B1671321) (E1) or estradiol (E2).[10] Estradiol and estrone are readily interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[11] The 16α-hydroxylation step is catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes.[10][12] Once 16α-hydroxyestrone is formed, it is subsequently converted to estriol by 17β-HSD.[11] In non-pregnant women, estriol is derived almost exclusively from the 16α-hydroxylation of estradiol and estrone in the liver by enzymes like CYP3A4.[3]

Key enzymatic steps include:

  • Interconversion of Estradiol (E2) and Estrone (E1) : Catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).

  • 16α-Hydroxylation : Estradiol or Estrone is hydroxylated at the 16α position to form 16α-hydroxyestradiol or 16α-hydroxyestrone, respectively. This reaction is mainly catalyzed by CYP1A2 and CYP3A4.[12]

  • Final Conversion to Estriol (E3) : 16α-hydroxyestrone is converted to estriol by 17β-HSD.

G E2 Estradiol (E2) E1 Estrone (E1) E2->E1 17β-HSD invis1 H_E1 16α-Hydroxyestrone E1->H_E1 CYP1A2, CYP3A4 (16α-Hydroxylation) invis2 E3 Estriol (E3) H_E1->E3 17β-HSD

Metabolic conversion pathway of Estradiol to Estriol.

Quantitative Data in Estradiol Metabolism

The efficiency and preference of metabolic pathways can be understood by examining enzyme kinetics and the resulting physiological concentrations of the metabolites.

Table 1: Key Enzymes in the Estradiol to Estriol Pathway
Enzyme FamilySpecific Enzyme(s)Primary Role in PathwayTypical Location
Cytochrome P450CYP1A2, CYP3A4, CYP1A1Catalyze the 16α-hydroxylation of estradiol and estrone.[12]Liver (major), extrahepatic tissues.[8][13]
Hydroxysteroid Dehydrogenases17β-HSDs (e.g., Type 1)Catalyze the interconversion of Estradiol <=> Estrone and 16α-Hydroxyestrone => Estriol.[11]Liver, placenta, ovaries.
Table 2: Relative 16α-Hydroxylation Activity of Key CYP Isoforms
CYP IsoformSubstrateRelative 16α-Hydroxylation Activity
CYP1A2Estradiol (E2)Major contributor.[12]
CYP3A4Estradiol (E2)Significant contributor, slightly lower than CYP1A2.[12]
CYP1A1Estradiol (E2)Contributes, but typically lower than CYP1A2 and CYP3A4.[12]
CYP1B1Estradiol (E2)Minor contributor to 16α-hydroxylation.[12]

Data synthesized from studies using cDNA-expressed human CYP isoforms.[12]

Table 3: Illustrative Serum Concentrations of Endogenous Estrogens
AnalytePopulationConcentration Range (pg/mL)
Estradiol (E2)Premenopausal Women (Luteal Phase)100 - 300
Estradiol (E2)Postmenopausal Women< 30[14]
Estriol (E3)Non-pregnant WomenBarely detectable (< 15 pg/mL).[3][14]
Estriol (E3)Pregnant Women (Term)8,000 - 13,000[3]

Concentrations are approximate and can vary significantly between individuals and with the analytical method used.

Experimental Protocols

Studying the conversion of estradiol to estriol requires robust experimental designs, both in vitro and for quantitative analysis in biological samples.

Protocol: In Vitro Metabolism of Estradiol using Human Liver Microsomes

This protocol allows for the investigation of metabolic pathways and enzyme kinetics in a controlled environment.

Objective: To determine the formation of estriol and other hydroxylated metabolites from estradiol using a subcellular fraction rich in CYP enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Estradiol (substrate)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system. Pre-warm the mixture at 37°C.

  • Initiation: Add estradiol to the reaction mixture to initiate the metabolic reaction. The final concentration of estradiol should be varied if performing kinetic analysis.

  • Incubation: Incubate the reaction at 37°C for a specified time period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile). This also serves to precipitate proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites, including 16α-hydroxyestradiol and estriol.

G prep Prepare Reaction Mix (HLMs, Buffer, NADPH System) init Add Estradiol (Substrate) prep->init incub Incubate at 37°C init->incub term Terminate Reaction (Add Acetonitrile) incub->term process Centrifuge & Collect Supernatant term->process analyze LC-MS/MS Analysis (Quantify Metabolites) process->analyze

Workflow for an in vitro estradiol metabolism assay.
Protocol: Quantitative Analysis of Estriol in Human Serum by LC-MS/MS

This protocol details a typical bioanalytical method for accurately measuring estriol concentrations, highlighting the critical role of this compound.

Objective: To accurately quantify endogenous estriol in human serum samples.

Materials:

  • Human serum samples

  • This compound (Internal Standard, IS)

  • Extraction solvent (e.g., Methyl tert-butyl ether, MTBE)

  • Reconstitution solvent (e.g., Methanol/water mixture)

  • LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Sample Aliquoting: Transfer a precise volume of serum (e.g., 0.5 mL) into a clean extraction tube.[15]

  • Internal Standard Spiking: Add a small, known amount of this compound solution to every sample, calibrator, and quality control. The deuterated standard will behave almost identically to the endogenous analyte during extraction and ionization, correcting for variations.

  • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., MTBE) to the serum. Vortex vigorously to extract the steroids from the aqueous matrix into the organic layer.[16]

  • Separation & Evaporation: Centrifuge to separate the layers. Transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent suitable for LC injection.[16]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Separates estriol and this compound from other endogenous components based on their physicochemical properties.

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is set to specifically monitor the mass-to-charge ratio (m/z) transitions for both endogenous estriol and the this compound internal standard.

  • Quantification: The concentration of endogenous estriol is calculated from the ratio of its peak area to the peak area of the known amount of this compound, plotted against a standard calibration curve.

G serum Serum Sample spike Spike with this compound (Internal Standard) serum->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate & Reconstitute extract->evap lc LC Separation evap->lc ms MS/MS Detection (Monitor E3 and E3-d3) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Bioanalytical workflow using an internal standard.

Estrogen Signaling Pathways

Estradiol and its metabolites, including estriol, exert their biological effects primarily by binding to estrogen receptors (ERs).[1] There are two main types of signaling pathways: a classical genomic pathway and a rapid non-genomic pathway.

  • Genomic (Nuclear-Initiated) Signaling: This is the classical mechanism of estrogen action. Estrogens are lipophilic and can diffuse across the cell membrane into the cytoplasm. Here, they bind to estrogen receptors (ERα or ERβ), which are often complexed with heat shock proteins (HSPs).[17] Ligand binding causes the dissociation of HSPs and induces a conformational change in the receptor, leading to its dimerization. This activated receptor-dimer complex translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[18] This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of those genes.[18]

  • Non-Genomic (Membrane-Initiated) Signaling: Estrogens can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane or by G-protein coupled estrogen receptors (GPER).[19] Activation of these membrane receptors triggers various intracellular protein kinase cascades, leading to rapid changes in cellular function.[19][20]

G cluster_cyto Cytoplasm cluster_nuc Nucleus E2_cyto Estradiol ER ER + HSP90 (Inactive) E2_cyto->ER Binding & HSP90 Release ER_active Activated ER Dimer ER->ER_active Dimerization ERE DNA: Estrogen Response Element (ERE) ER_active->ERE Translocation Gene Target Gene Transcription ERE->Gene

Classical genomic estrogen signaling pathway.

Conclusion

The metabolic conversion of estradiol to estriol is a well-defined pathway catalyzed by Cytochrome P450 and hydroxysteroid dehydrogenase enzymes. While estriol is a weak estrogen, its production and concentration are of significant clinical and research interest. The study of this pathway and the accurate measurement of estriol in biological systems are critically dependent on robust analytical methodologies. The use of stable isotope-labeled internal standards, exemplified by this compound, is a cornerstone of modern quantitative mass spectrometry, enabling the necessary precision and accuracy to advance our understanding of steroid metabolism in health and disease. This technical guide provides a foundational overview of the pathway, analytical considerations, and biological context for researchers in the field.

References

An In-depth Technical Guide on the Biological Functions of Deuterated Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological functions of deuterated estrogens, with a focus on their enhanced metabolic stability, receptor binding interactions, and therapeutic potential. The strategic replacement of hydrogen atoms with deuterium (B1214612) can significantly alter the pharmacokinetic and pharmacodynamic properties of estrogen molecules, offering promising avenues for drug development.

Introduction: The Rationale for Deuterating Estrogens

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. This seemingly subtle atomic substitution can have profound effects on the chemical and biological behavior of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy requirement to break it. This phenomenon, known as the kinetic isotope effect (KIE), is the primary driver behind the altered metabolic profiles of deuterated compounds.

In the context of estrogens, which undergo extensive metabolism primarily mediated by cytochrome P450 (CYP450) enzymes, deuteration at specific metabolically labile sites can slow down their breakdown. This can lead to:

  • Increased Metabolic Stability: A reduced rate of metabolism can prolong the half-life of the estrogen, leading to sustained therapeutic effects and potentially allowing for lower or less frequent dosing.

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of undesirable or toxic metabolites.

  • Improved Bioavailability: By mitigating first-pass metabolism in the liver, deuteration can increase the systemic exposure of the active estrogen.

Synthesis of Deuterated Estrogens

The synthesis of deuterated estrogens typically involves introducing deuterium atoms at specific positions on the steroid nucleus. While a variety of methods exist for deuterium labeling, a common approach for producing a compound like d5-17β-estradiol is not readily detailed in publicly available literature, suggesting such specific protocols are often proprietary. However, general strategies for synthesizing estradiol (B170435) analogs can be adapted. For instance, a facile six-step synthesis of ent-17β-estradiol from readily accessible precursors has been described.[1][2][3] The synthesis of deuterated analogs would likely involve the use of deuterated reagents at key steps. For example, reduction steps could be performed using deuterium-based reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium at specific hydroxyl-bearing carbons.

Conceptual Synthesis Workflow:

Start Estrone or Estradiol Precursor Step1 Introduction of Deuterium (e.g., deuterated reagents, H-D exchange) Start->Step1 Step2 Chemical Modification (e.g., reduction, protection/ deprotection) Step1->Step2 Step3 Purification (e.g., chromatography) Step2->Step3 End Deuterated Estrogen (e.g., d5-17β-Estradiol) Step3->End

Caption: A generalized workflow for the synthesis of deuterated estrogens.

Enhanced Metabolic Stability: The Kinetic Isotope Effect in Action

The primary advantage of deuterating estrogens lies in the significant increase in their metabolic stability. This is a direct consequence of the kinetic isotope effect, which slows the rate of enzymatic reactions involving the cleavage of a C-D bond compared to a C-H bond.

The metabolism of estradiol is complex, involving multiple hydroxylation and conjugation pathways primarily in the liver.[4][5] Key enzymes involved include CYP1A2, CYP3A4, and CYP1B1, which catalyze hydroxylations at various positions on the estrogen molecule. By strategically placing deuterium atoms at these sites of metabolic attack, the rate of breakdown can be substantially reduced.

While specific quantitative data directly comparing the in vitro half-life of deuterated versus non-deuterated estrogens is not extensively published, the principle of the kinetic isotope effect strongly suggests a significant increase in metabolic stability for the deuterated compounds. Studies on other deuterated drugs have demonstrated substantial improvements in their pharmacokinetic profiles, including longer half-lives and increased exposure.

Table 1: Conceptual Comparison of Metabolic Stability Parameters

Parameter17β-EstradiolDeuterated 17β-Estradiol (Predicted)Rationale
In Vitro Half-life (t½) ShorterLongerSlower metabolism due to the kinetic isotope effect.
Intrinsic Clearance (CLint) HigherLowerReduced rate of enzymatic breakdown in liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure to compare the metabolic stability of a deuterated estrogen to its non-deuterated counterpart.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 17β-estradiol and its deuterated analog (e.g., d5-17β-estradiol) using human liver microsomes.

Materials:

  • 17β-Estradiol and its deuterated analog

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a different deuterated estrogen)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (17β-estradiol and deuterated analog) and the internal standard in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare the microsomal incubation mixture by diluting the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal incubation mixture and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal mixture and pre-incubate for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a well containing a cold quenching solution (e.g., acetonitrile with the internal standard).

    • Vortex or shake the plate to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as Vmax / Km or more simply as the rate of disappearance at a low substrate concentration divided by that concentration.

    • Compare the t½ and CLint values between the deuterated and non-deuterated estrogens.

Experimental Workflow for In Vitro Metabolic Stability Assay:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Solutions: - Test Compounds - Liver Microsomes - NADPH System - Internal Standard B Pre-warm solutions to 37°C A->B C Mix Test Compound and Microsomes B->C D Initiate reaction with NADPH C->D E Incubate at 37°C and sample at time points D->E F Quench reaction and precipitate proteins E->F G Centrifuge and collect supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis: Calculate t½ and CLint H->I

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Estrogen Receptor Binding Affinity

Estrogens exert their biological effects primarily by binding to and activating estrogen receptors (ERs), namely ERα and ERβ. The binding affinity of a ligand to these receptors is a critical determinant of its potency. While deuteration is primarily aimed at improving metabolic stability, it is essential to ensure that this modification does not significantly compromise the binding affinity to the estrogen receptors.

Due to the subtle nature of the isotopic substitution, it is generally expected that deuteration will have a minimal impact on the binding affinity of estrogens to their receptors. The overall shape and electronic properties of the molecule, which are the primary determinants of receptor binding, remain largely unchanged. However, minor alterations in bond lengths and vibrational energies due to deuteration could theoretically lead to small changes in binding affinity.

Table 2: Conceptual Comparison of Estrogen Receptor Binding Affinity

Parameter17β-EstradiolDeuterated 17β-Estradiol (Predicted)Rationale
Binding Affinity (Ki or IC50) HighSimilar to non-deuteratedDeuteration is not expected to significantly alter the molecular interactions with the receptor binding pocket.
Receptor Activation AgonistAgonistThe fundamental pharmacophore responsible for receptor activation remains unchanged.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a common method for determining the relative binding affinity of a test compound to the estrogen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of a deuterated estrogen for the estrogen receptor compared to 17β-estradiol.

Materials:

  • Source of estrogen receptor (e.g., recombinant human ERα or ERβ, or rat uterine cytosol)

  • Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Deuterated estrogen (test compound)

  • Assay buffer

  • Scintillation cocktail and vials

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the deuterated estrogen in the assay buffer.

    • Prepare a solution of the radiolabeled estradiol at a fixed concentration.

    • Prepare the estrogen receptor solution.

  • Competitive Binding:

    • In a multi-well plate, add a fixed amount of the estrogen receptor to each well.

    • Add the radiolabeled estradiol to all wells.

    • Add increasing concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the deuterated estrogen (for the test compound) to the respective wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This can be achieved by various methods, such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.

  • Quantification:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol.

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Logical Flow of a Competitive Binding Assay:

A Prepare Reagents: - Estrogen Receptor - Radiolabeled Estradiol - Competitors (Unlabeled Estradiol & Deuterated Estrogen) B Incubate Receptor with Radioligand and Competitor A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity of Bound Fraction C->D E Generate Competition Curve D->E F Determine IC50 Values E->F G Calculate Relative Binding Affinity (RBA) F->G

Caption: Logical workflow of an estrogen receptor competitive binding assay.

Estrogen Signaling Pathways

Estrogens mediate their effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic.

  • Genomic Pathway: This is the classical pathway where estrogen binds to its nuclear receptor (ERα or ERβ). The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

  • Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by membrane-associated estrogen receptors (mERs) that can activate various intracellular signaling cascades, such as the MAPK and PI3K pathways.

Deuterated estrogens are expected to activate these signaling pathways in a manner similar to their non-deuterated counterparts, as the fundamental interaction with the estrogen receptor remains the same.

Simplified Estrogen Receptor Signaling Pathway:

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Deuterated Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding mER Membrane ER (mER) Estrogen->mER Binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Signaling Signaling Cascades (MAPK, PI3K) mER->Signaling Activation Gene Target Gene Transcription Signaling->Gene Modulation ERE->Gene Regulation

Caption: A simplified diagram of the genomic and non-genomic estrogen signaling pathways.

Therapeutic Applications and Future Directions

The enhanced metabolic stability of deuterated estrogens opens up several potential therapeutic applications. By providing a more consistent and prolonged estrogenic effect, these compounds could offer advantages in hormone replacement therapy (HRT) for managing menopausal symptoms, with the potential for improved safety and patient compliance due to lower or less frequent dosing.

Furthermore, the ability to fine-tune the pharmacokinetic profile of estrogens through deuteration could be beneficial in the development of treatments for other estrogen-responsive conditions, such as osteoporosis and certain types of cancer.

Future research in this area should focus on:

  • Quantitative Pharmacokinetic and Pharmacodynamic Studies: Conducting in vivo studies to precisely quantify the impact of deuteration on the half-life, clearance, and overall exposure of various estrogens.

  • Metabolite Profiling: Detailed analysis of the metabolite profiles of deuterated estrogens to identify any shifts in metabolic pathways and assess the formation of potentially active or inactive metabolites.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety, efficacy, and potential advantages of deuterated estrogens in human subjects for various therapeutic indications.

Conclusion

Deuteration represents a promising strategy to optimize the therapeutic potential of estrogens. By leveraging the kinetic isotope effect, medicinal chemists can design novel estrogenic compounds with improved metabolic stability and potentially enhanced safety profiles. While further research is needed to fully elucidate the quantitative impact of deuteration on the biological functions of estrogens, the foundational principles and preliminary data from other deuterated drugs suggest a promising future for this approach in the development of next-generation estrogen-based therapies.

References

Methodological & Application

Application Note: Quantification of Estriol in Biological Samples using an Isotope Dilution LC-MS/MS Method with Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is a primary estrogenic hormone that plays a crucial role during pregnancy and is a valuable biomarker for assessing fetal well-being.[1][2] Accurate and precise quantification of estriol in biological matrices such as serum, plasma, and urine is essential for clinical diagnostics, endocrine research, and pharmaceutical development. This application note details a robust and sensitive method for the quantification of estriol using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with estriol-d3 (B12413343) as a stable isotope-labeled internal standard. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision, which corrects for matrix effects and variations during sample preparation and analysis.[3]

This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation data presented in clear, tabular formats. Additionally, a graphical representation of the experimental workflow is provided to facilitate easy implementation in a laboratory setting.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required limit of quantification. The following protocols describe solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which are commonly used for the analysis of estrogens in biological fluids.[4]

1.1. Enzymatic Hydrolysis (for conjugated estriol in urine)

A significant portion of estriol in urine is present in its conjugated forms (glucuronide and sulfate).[5] To measure total estriol, an enzymatic hydrolysis step is necessary to cleave these conjugates.

  • Materials:

    • Urine sample

    • β-glucuronidase/sulfatase from Helix pomatia

    • 0.15 M Sodium acetate (B1210297) buffer (pH 4.6)

    • L-ascorbic acid

    • This compound internal standard (IS) solution

  • Protocol:

    • To 0.5 mL of urine, add 20 µL of the this compound internal standard solution.

    • Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.

    • Incubate the mixture at 37°C for 20 hours.

1.2. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.

  • Materials:

  • Protocol:

    • Conditioning: Condition the SPE cartridge with 1 cartridge volume of methanol followed by 1 cartridge volume of water.

    • Loading: Load the pre-treated (hydrolyzed, if applicable) sample onto the cartridge.

    • Washing: Wash the cartridge with 1 cartridge volume of 20% (v/v) methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the estriol and this compound with 2 x 1 mL of dichloromethane.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

1.3. Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting steroids from aqueous biological samples.

  • Materials:

    • Methyl tert-butyl ether (MTBE) or Dichloromethane

    • Centrifuge

  • Protocol:

    • To the pre-treated sample, add 1 mL of MTBE.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 50-60°C under a stream of nitrogen. Reconstitute the dried residue in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Conditions

The following UPLC conditions are optimized for the separation of estriol from other endogenous compounds.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water or 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol
Gradient A linear gradient from 30% to 67.2% Mobile Phase B over 5.35 minutes.
Flow Rate 0.250 mL/min
Column Temperature 60°C
Injection Volume 20-50 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended for the sensitive detection of estriol.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4300 V
Source Temperature 500°C
Curtain Gas 20 psi
Collision Gas 12 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 70 psi
Declustering Potential -110 V
Entrance Potential -10 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Estriol (E3): m/z 287.04 → 170.92, This compound (IS): m/z 290.04 → 173.92 (example transitions, should be optimized)

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of estriol in biological samples.

Table 1: Calibration Curve and Limits of Detection/Quantification

ParameterTypical ValueReference
Linear Range 1.00 - 200.0 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low< 7.5%< 9.5%1.6% to 9.4%
Medium< 7.5%< 9.5%1.6% to 9.4%
High< 7.5%< 9.5%1.6% to 9.4%

Table 3: Recovery

Extraction MethodMean Recovery (%)Reference
Solid-Phase Extraction86% - 111%
Liquid-Liquid Extraction95.9% - 104.2%

Visualizations

Estriol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Serum, Plasma, Urine) AddIS Add this compound Internal Standard BiologicalSample->AddIS Hydrolysis Enzymatic Hydrolysis (if required for urine) AddIS->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Estriol/Estriol-d3 Ratio) Integration->Calibration Quantification Quantification of Estriol Calibration->Quantification

Caption: Experimental workflow for the quantification of estriol.

Conclusion

The described UPLC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of estriol in various biological matrices. The detailed protocols and performance characteristics presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories for routine analysis and research applications. The use of an isotope-labeled internal standard ensures high accuracy by compensating for potential analytical variations, making it a robust tool for demanding applications in clinical and research settings.

References

Application Notes and Protocols for Estriol-d3 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Estriol-d3 from biological matrices. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for preparing samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Accurate quantification of this compound, a deuterated internal standard for Estriol (B74026), is crucial for reliable bioanalytical studies. The choice of sample preparation technique is critical to remove matrix interferences, concentrate the analyte, and ensure high recovery. This document offers a comparative overview of three common extraction techniques, enabling researchers to select the most appropriate method for their specific analytical needs.

Comparative Overview of Sample Preparation Techniques

The selection of a sample preparation method depends on factors such as the biological matrix, required sensitivity, sample throughput, and available resources. Below is a summary of the key characteristics of each technique.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte partitions between a solid sorbent and the liquid sample matrix.Analyte partitions between two immiscible liquid phases.Proteins are precipitated from the sample, leaving the analyte in the supernatant.
Selectivity HighModerate to HighLow
Recovery Generally high and reproducible.Good, but can be affected by emulsion formation.Can be lower due to co-precipitation of the analyte.
Matrix Effect Generally lower due to effective removal of interferences.[1][2]Can be significant if co-extracting interfering substances.High potential for matrix effects due to minimal cleanup.
Throughput Can be automated for high throughput (96-well plates).Can be automated but may be more complex.High throughput and easily automated.
Cost Higher initial cost for cartridges/plates.Lower cost of consumables (solvents).Lowest cost of consumables.
Complexity More complex method development.Simpler in principle, but can be technique-dependent.Simplest and fastest method.

Quantitative Data Summary

The following tables provide representative quantitative data for the performance of each sample preparation technique. The data is compiled from studies analyzing estrogens and other relevant small molecules in biological matrices.

Table 1: Analyte Recovery (%)

Analyte/Compound ClassSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Matrix
Estrogens (general)>90%88 ± 7%Not specifiedSerum/Plasma
Estriol91.6 - 126.7% (DLLME)Not specifiedNot specifiedWater
Peptides (as a proxy for recovery)>20% (Mixed-mode)Not specified>50% (ACN or EtOH)[2]Plasma
Representative Drugs98 ± 8%70 ± 10%78%Plasma

Table 2: Matrix Effect (%)

Analyte/Compound ClassSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Matrix
Estrogens (general)92 ± 4%78 ± 6%45 ± 8%Serum/Plasma
Peptides (as a proxy for matrix effect)Generally lower than PPT[1][2]Not specifiedHigher than SPEPlasma
Representative Drugs6% (average magnitude)16% (average magnitude)Not specifiedPlasma

Note: Matrix effect is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma

This protocol is based on the use of a reversed-phase SPE sorbent, such as Oasis HLB, for the extraction of estriol from plasma.

Materials:

  • Oasis HLB 96-well µElution plates (or cartridges)

  • Human plasma

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal standard spiking solution (this compound in methanol)

  • 96-well collection plate

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of the this compound internal standard spiking solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex mix.

  • SPE Plate/Cartridge Conditioning:

    • Condition the SPE wells/cartridges with 200 µL of methanol.

    • Equilibrate the wells/cartridges with 200 µL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.

    • Apply a gentle vacuum or positive pressure to slowly pass the sample through the sorbent.

  • Washing:

    • Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

    • Apply a gentle vacuum or positive pressure to dry the sorbent.

  • Elution:

    • Elute the analyte with 2 x 50 µL of acetonitrile into a clean 96-well collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water).

    • Vortex mix and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Serum

This protocol utilizes methyl-tert-butyl ether (MTBE) for the extraction of estriol from serum.

Materials:

  • Human serum

  • Methyl-tert-butyl ether (MTBE)

  • Internal standard spiking solution (this compound in methanol)

  • Glass centrifuge tubes (e.g., 13 x 100 mm)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Sample Preparation:

    • Pipette 500 µL of human serum into a glass centrifuge tube.

    • Add 25 µL of the this compound internal standard spiking solution.

    • Vortex mix for 10 seconds.

  • Extraction:

    • Add 2 mL of MTBE to the serum sample.

    • Cap the tube and vortex mix vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation:

    • Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of mobile phase.

    • Vortex mix and inject into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol for this compound in Human Plasma

This is a rapid and simple protocol for removing the bulk of proteins from plasma samples using acetonitrile.

Materials:

  • Human plasma

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Internal standard spiking solution (this compound in methanol)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard spiking solution.

    • Vortex mix for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of chilled acetonitrile to the plasma sample.

    • Vortex mix vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex mix and inject into the LC-MS/MS system.

Visualization of Experimental Workflows

SPE_Workflow Start Start: Plasma Sample Add_IS Add this compound IS Start->Add_IS Pretreat Pre-treat with Phosphoric Acid Add_IS->Pretreat Load Load Sample Pretreat->Load Condition SPE Conditioning (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow Start Start: Serum Sample Add_IS Add this compound IS Start->Add_IS Add_Solvent Add MTBE Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

PPT_Workflow Start Start: Plasma Sample Add_IS Add this compound IS Start->Add_IS Add_ACN Add Chilled Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate & Reconstitute (Optional) Collect->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Caption: Protein Precipitation (PPT) Workflow for this compound.

References

The Use of Estriol-d3 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens. It is produced in significant amounts during pregnancy and is also used as a pharmaceutical agent for conditions such as vaginal atrophy. Understanding the pharmacokinetic profile of estriol is crucial for optimizing its therapeutic use and ensuring its safety. Pharmacokinetic studies of estriol often employ stable isotope-labeled internal standards to ensure the accuracy and precision of bioanalytical methods. Estriol-d3, a deuterated form of estriol, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification due to its similar physicochemical properties to the unlabeled analyte and its distinct mass-to-charge ratio.

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies of estriol, including detailed experimental protocols, data presentation, and visualization of key processes.

Data Presentation: Pharmacokinetic Parameters of Estriol

The following tables summarize the pharmacokinetic parameters of estriol from various studies in postmenopausal women, illustrating the impact of different formulations and routes of administration. The use of a robust analytical method with an appropriate internal standard like this compound is fundamental to generating such reliable data.

Table 1: Pharmacokinetic Parameters of Vaginal Estriol Formulations in Postmenopausal Women (Single Dose)

FormulationDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Reference
Vaginal Gel (T1)20 µg/gNot ReportedNot Reported171.65 ± 80.18[1][2]
Vaginal Gel (T2)50 µg/gNot ReportedNot Reported406.75 ± 199.53[1][2]
Vaginal Cream (Ovestinon®)500 µ g/0.5 gNot ReportedNot Reported1221.97 ± 549.06[1][2]
Vaginal Pessaries0.03 mg45.1Not Reported119.8 (AUC0-12h)[3]

Table 2: Pharmacokinetic Parameters of Vaginal Estriol Formulations in Postmenopausal Women (Multiple Doses)

FormulationDoseCmax,ss (pg/mL)Tmax,ss (h)AUCss (pg·h/mL)Reference
Vaginal Gel (T1)20 µg/g (once daily for 21 days)Not ReportedNot Reported36.33 ± 30.52[1][2]
Vaginal Gel (T2)50 µg/g (once daily for 21 days)Not ReportedNot Reported73.71 ± 46.86[1][2]
Vaginal Pessaries0.03 mg (once daily for 21 days)12.7Not Reported52.1 (AUC0-12h)[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUCss: Area under the plasma concentration-time curve at steady state.

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a general method for the extraction and quantification of estriol from human plasma.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Estriol analytical standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether (analytical grade)

  • Hexane (analytical grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane, 70:30 v/v).[3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often preferred for estrogens).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Estriol: Precursor ion (e.g., m/z 287.2) → Product ion (e.g., m/z 145.1)

      • This compound: Precursor ion (e.g., m/z 290.2) → Product ion (e.g., m/z 147.1)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Data Analysis:

  • Quantify estriol concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of estriol standards prepared in a surrogate matrix (e.g., stripped serum).

  • Determine the concentration of estriol in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study of estriol utilizing this compound as an internal standard.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase subject Study Subject Dosing blood_sampling Blood Sample Collection (Time-course) subject->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep is_spike Spiking with This compound (IS) plasma_prep->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis estriol_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (Inactive Complex) ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates to Nucleus and Binds DNA transcription Gene Transcription ERE->transcription Initiates mRNA mRNA transcription->mRNA Produces protein Protein Synthesis (Ribosomes) mRNA->protein Translated by Estriol Estriol (E3) Estriol->ER Binds to ER response Cellular Response protein->response Leads to

References

Application Notes and Protocols: Estriol-d3 in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is an estrogenic hormone that plays a crucial role during pregnancy and is increasingly studied for its potential therapeutic applications and as a biomarker. Accurate and precise quantification of estriol in biological matrices is paramount for both clinical diagnostics and research. Estriol-d3, a deuterated analog of estriol, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly improves the accuracy and reliability of estriol measurements by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide a comprehensive overview of the use of this compound in clinical chemistry, including detailed experimental protocols for the quantification of estriol in human serum and a summary of relevant quantitative data. Additionally, a diagram of the estrogen signaling pathway is provided to contextualize the biological relevance of estriol.

Quantitative Data Summary

The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of estriol in human plasma or serum, utilizing a deuterated internal standard. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for clinical and research applications.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixInternal StandardLinear RangeLLOQReference
EstriolRat Plasma17β-Estradiol-d41.00 - 200.0 ng/mL1.00 ng/mL[1]
EstriolHuman SerumDeuterated E320 - 10,000 pg/mL10 pg/mL
EstriolHuman SerumNot Specified0.2 - 32 ng/mL0.2 ng/mL

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
EstriolRat PlasmaLLOQ (1.0 ng/mL)7.59.5-9.4[1]
Low QC (2.0 ng/mL)5.86.8-4.8[1]
Medium QC (20.0 ng/mL)2.63.31.6[1]
High QC (160.0 ng/mL)3.84.52.4[1]
EstriolHuman SerumNot Specified< 7.44%< 7.44%94.7% - 103.5%
EstriolHuman Serum1.10 ng/mLNot Specified16.2%Not Specified
4.18 ng/mLNot Specified10.4%Not Specified
8.32 ng/mLNot Specified8.2%Not Specified

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
EstriolHuman SerumLiquid-Liquid Extraction77.3%
EstriolHuman SerumNot Specified88% - 108%[2]
EstriolHuman SerumNot Specified95.9% - 104.2%

Experimental Protocols

Protocol 1: Quantification of Estriol in Human Serum using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of estriol in human serum using liquid-liquid extraction followed by LC-MS/MS.

1. Materials and Reagents

  • Estriol and this compound certified reference standards

  • Human serum (drug-free)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) fluoride

  • Formic acid

  • Phosphate buffered saline (PBS)

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the estriol stock solution in methanol to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the estriol working standard solutions into drug-free human serum to prepare calibration standards and QC samples at different concentration levels.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 1 mL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.[3]

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A suitable gradient to separate estriol from other endogenous components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both estriol and this compound. The specific transitions will depend on the instrument and ionization mode.

    • Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

5. Data Analysis

  • Integrate the peak areas for both estriol and this compound.

  • Calculate the peak area ratio of estriol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample (200 µL) Add_IS Add this compound (IS) Serum->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation (Nitrogen) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis estrogen_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol (E3) ER Estrogen Receptor (ERα/ERβ) Estriol->ER Binds MAPK MAPK Cascade Estriol->MAPK Membrane Receptor Activation PI3K PI3K/Akt Pathway Estriol->PI3K Dimerization Dimerization ER->Dimerization Activation ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation & Binding Transcription Gene Transcription MAPK->Transcription Signal Transduction PI3K->Transcription ERE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein

References

Application Note: Protocol for Using Estriol-d3 in Steroid Hormone Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity.[1][2][3][4] The use of stable isotope-labeled internal standards, such as Estriol-d3, is fundamental to achieving reliable and reproducible results. These standards are structurally almost identical to the analyte of interest but have a different mass, allowing them to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix effects.[5] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of estriol (B74026) and other steroid hormones in human serum.

Data Presentation

Table 1: LC-MS/MS Parameters for Steroid Hormone Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Estriol287.2145.135Negative
This compound 290.2 148.1 35 Negative
Estradiol271.2145.138Negative
Estrone269.2145.138Negative
Testosterone289.297.125Positive
Progesterone315.297.122Positive
Cortisol363.2121.127Positive

Note: The specific mass transitions and collision energies may require optimization based on the instrument used.

Table 2: Performance Characteristics of the Method

ParameterEstriol
Lower Limit of Quantification (LLOQ)0.005 - 2.0 pg/mL
Upper Limit of Quantification (ULOQ)2000 ng/mL
Recovery86.4% - 115.0%
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%

Experimental Protocols

1. Materials and Reagents

  • Estriol and this compound standards

  • HPLC-grade methanol (B129727), acetonitrile (B52724), water, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Human serum samples (stored at -80°C)

  • Solid Phase Extraction (SPE) C18 cartridges

  • 96-well collection plates

  • Nitrogen evaporator

2. Standard and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Estriol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Estriol stock solution with 50% methanol to create a calibration curve (e.g., 1-1000 pg/mL).

  • Internal Standard Working Solution (200 ng/mL): Prepare a working solution of this compound at a concentration of 200 ng/mL in acetonitrile.

3. Sample Preparation

This protocol utilizes a combination of protein precipitation and liquid-liquid extraction for efficient steroid hormone extraction from serum.

  • Aliquoting: Pipette 100 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 200 µL of acetonitrile to each tube and vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: Develop a suitable gradient to achieve separation of the target steroid hormones.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) can be used in both positive and negative modes to detect a broad range of steroids. For estrogens like estriol, negative ion mode is often preferred.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Mandatory Visualizations

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone 17a-OH-Pregnenolone->17a-OH-Progesterone Dehydroepiandrosterone DHEA 17a-OH-Pregnenolone->Dehydroepiandrosterone Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol Estriol Estriol Estradiol->Estriol

Caption: Simplified steroidogenesis pathway highlighting the synthesis of Estriol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum_Sample 1. Serum Sample Aliquoting Spiking 2. Internal Standard Spiking (this compound) Serum_Sample->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Extraction 4. Liquid-Liquid Extraction (MTBE) Precipitation->Extraction Evaporation 5. Evaporation Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing 8. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for steroid hormone profiling using this compound.

References

Application Notes and Protocols for Studying Estrogen Receptor Binding Using Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is a natural human estrogen that exhibits a weaker binding affinity for the estrogen receptors (ERα and ERβ) compared to the primary estrogen, 17β-estradiol (E2). This property makes it a valuable tool in studying the structure-activity relationships of estrogenic compounds and in the development of selective estrogen receptor modulators (SERMs). Estriol-d3, a deuterated form of estriol, serves as an excellent internal standard for mass spectrometry-based assays due to its chemical identity with estriol but distinct mass. This allows for precise and accurate quantification in complex biological matrices. These application notes provide detailed protocols and data for the use of this compound in competitive estrogen receptor binding assays.

Quantitative Data: Binding Affinity of Estriol to Estrogen Receptors

The binding affinity of estriol for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) has been determined by various in vitro studies. The following table summarizes key binding parameters, providing a comparative view of its interaction with the two receptor subtypes.

ParameterERαERβReference(s)
Relative Binding Affinity (RBA) vs. Estradiol (100%) 11-14%18-21%[1]
Dissociation Constant (Kd) ~18 nM~5.6 nM[2]
Inhibitory Concentration (IC50) Varies by assay conditionsVaries by assay conditions
Inhibition Constant (Ki) ~1.4 nM~0.7 nM[3]

Note: The binding affinity of this compound is expected to be identical to that of unlabeled estriol, as deuteration does not significantly alter its chemical properties with respect to receptor binding.

Estrogen Receptor Signaling Pathway

Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This initiates the transcription of target genes. The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

Estrogen_Signaling Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (inactive monomer) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Active_ER_Dimer Activated ER Dimer ER->Active_ER_Dimer Dimerization ERE Estrogen Response Element (ERE) Active_ER_Dimer->ERE Binding Gene_Transcription Gene_Transcription ERE->Gene_Transcription Initiation DNA mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation cluster_cytoplasm cluster_cytoplasm Cellular_Response Cellular_Response Protein_Synthesis->Cellular_Response

Caption: Classical genomic estrogen receptor signaling pathway.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay Using this compound and LC-MS/MS

This protocol describes a competitive binding assay to determine the affinity of a test compound for ERα or ERβ using a non-radioactive ligand and this compound as an internal standard for detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Recombinant Human Estrogen Receptor α (ERα) or β (ERβ): Purified, full-length or ligand-binding domain.

  • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

  • Non-labeled Ligand: A known ER binder to act as the tracer (e.g., 17β-estradiol or non-deuterated Estriol).

  • This compound: For use as an internal standard.

  • Test Compounds: Compounds to be evaluated for ER binding affinity.

  • Dextran-Coated Charcoal (DCC): 5% charcoal, 0.5% dextran (B179266) in assay buffer.

  • LC-MS/MS System: Equipped with a suitable C18 column and triple quadrupole mass spectrometer.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the non-labeled ligand and test compounds in assay buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) and dilute to a final working concentration in assay buffer.

    • Dilute the recombinant ER to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • In microcentrifuge tubes, combine the following in order:

      • Assay Buffer

      • ERα or ERβ solution

      • Increasing concentrations of the test compound or non-labeled ligand (for standard curve).

      • A fixed concentration of the non-labeled tracer ligand.

    • For total binding tubes, add only the tracer ligand and ER.

    • For non-specific binding tubes, add the tracer ligand, ER, and a saturating concentration of a high-affinity non-labeled ligand (e.g., 17β-estradiol).

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold Dextran-Coated Charcoal (DCC) suspension to each tube.

    • Vortex briefly and incubate on ice for 15 minutes.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the charcoal with the free ligand.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant (containing the receptor-bound ligand) to a new set of tubes.

    • Add a fixed amount of the this compound internal standard solution to each supernatant sample.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect and quantify the non-labeled tracer ligand and the this compound internal standard.

    • Inject the samples onto the LC-MS/MS system.

    • Calculate the ratio of the peak area of the tracer ligand to the peak area of the this compound internal standard for each sample.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding of the tracer ligand against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the tracer ligand) using a non-linear regression analysis (e.g., four-parameter logistic curve).

    • Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the tracer ligand and Kd is its dissociation constant for the receptor.

Experimental Workflow

The following diagram outlines the key steps in the competitive estrogen receptor binding assay with LC-MS/MS detection.

Experimental_Workflow Competitive ER Binding Assay Workflow with this compound Start Start Reagent_Prep Prepare Reagents: - ER (α or β) - Assay Buffer - Tracer Ligand - Test Compounds Start->Reagent_Prep Assay_Setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition Reagent_Prep->Assay_Setup Incubation Incubate at 4°C for 18-24 hours Assay_Setup->Incubation Separation Separate Bound/Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Supernatant_Collection Collect Supernatant (Receptor-Bound Ligand) Separation->Supernatant_Collection Add_IS Add this compound (Internal Standard) Supernatant_Collection->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis (MRM Detection) Protein_Precipitation->LCMS_Analysis Data_Analysis Data Analysis: - Calculate Peak Area Ratios - Determine IC50 and Ki LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive ER binding assay using this compound.

References

Application Note: High-Throughput Analysis of Estriol-d3 and Endogenous Estriol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of deuterated estriol (B74026) (Estriol-d3) and endogenous estriol in biological samples. The use of an isotopically labeled internal standard, this compound, allows for accurate correction of matrix effects and variations in sample processing, ensuring high precision and accuracy. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring reliable measurement of estriol levels.

Introduction

Estriol is a primary estrogenic hormone, and its monitoring in biological fluids is crucial in various research and clinical settings. When administering exogenous estriol, it is often necessary to distinguish it from the endogenous counterpart. The use of a stable isotope-labeled version, such as this compound, as a tracer or internal standard is a common and effective strategy. The analytical challenge lies in achieving a clean separation from endogenous estriol and other potential interferences within the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for this purpose.[1] This application note provides a comprehensive protocol for the separation and quantification of this compound and endogenous estriol.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of estriol from serum or plasma samples.

Materials:

  • Serum or plasma samples

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Reconstitution solution (e.g., 75:25 v/v water:methanol)[1]

  • 96-well deep-well plates or glass vials[1]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 600 µL of serum, calibrators, or quality control (QC) samples into a 2-mL 96-deepwell plate.[1]

  • Add 10 µL of the this compound internal standard working solution to each well.[1]

  • Incubate the plate at room temperature for 1 hour.[1]

  • Add 1000 µL of the extraction solvent (75:25 v/v hexane:MTBE).[1]

  • Mix thoroughly (e.g., using a multi-tube vortexer at 500 µL/s for 25 cycles) and then centrifuge for 10 minutes at 3000 x g.[1]

  • Carefully transfer 700 µL of the upper organic phase to a new well plate or glass vials.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 60 µL of the reconstitution solution (75:25 v/v water:methanol).[1]

  • Mix, centrifuge, and transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or Phenyl column, is suitable for the separation of these non-polar to medium-polar compounds.[2][3][4] For example, a Waters BEH Phenyl column (100 mm × 2.1 mm, 1.7 µm) can be used.[3]

  • Mobile Phase A: 0.02% ammonium (B1175870) fluoride (B91410) in water.[3]

  • Mobile Phase B: 0.02% ammonium fluoride in methanol.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Gradient Elution:

    • 0-0.5 min: 35% B[3]

    • 0.5-1.0 min: 35%-90% B[3]

    • 1.0-2.7 min: 90% B[3]

    • 2.7-4.0 min: 90%-35% B[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for estrogens.[1]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both endogenous estriol and this compound need to be monitored. The exact m/z values will depend on the ionization state. For derivatized estrogens, positive mode may be used.[5]

    • Note: The specific MRM transitions should be optimized on the mass spectrometer being used.

  • Source Parameters: Parameters such as ion source gas flows, temperature, and voltages should be optimized for maximum signal intensity.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueReference
Chromatography
ColumnWaters BEH Phenyl (100 mm × 2.1 mm, 1.7 µm)[3]
Mobile Phase A0.02% Ammonium Fluoride in Water[3]
Mobile Phase B0.02% Ammonium Fluoride in Methanol[3]
Flow Rate0.3 mL/min[3]
Injection Volume2 µL[3]
Mass Spectrometry
Ionization ModeESI Negative[1]
MRM Transition (Estriol)To be determined empirically
MRM Transition (this compound)To be determined empirically

Table 2: Method Validation Parameters (Representative Values)

ParameterValueReference
Linearity Range1.00 - 200.0 ng/mL[3]
LLOQ1.00 ng/mL[3]
Intra-day Precision (RSD%)2.6% - 7.5%[3]
Inter-day Precision (RSD%)3.3% - 9.5%[3]
Accuracy (RE%)1.6% - 9.4%[3]

Mandatory Visualization

Below are diagrams illustrating the key workflows described in this application note.

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Incubate Incubate at Room Temperature Add_IS->Incubate LLE Liquid-Liquid Extraction (Hexane:MTBE) Incubate->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Transfer Transfer Organic Phase Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometry Detection Separate->Detect Quantify Quantification of Estriol and this compound Detect->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow from sample preparation to data analysis.

G Liquid-Liquid Extraction Logic Start Start LLE Aqueous_Sample Aqueous Sample (Serum + IS) Start->Aqueous_Sample Add_Solvent Add Immiscible Organic Solvent Aqueous_Sample->Add_Solvent Vortex Vortex to Mix Phases Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Organic_Phase Upper Organic Phase (contains Estriol) Centrifuge->Organic_Phase Aqueous_Phase Lower Aqueous Phase (contains proteins, salts) Centrifuge->Aqueous_Phase Collect Collect Organic Phase Organic_Phase->Collect End Proceed to Evaporation Collect->End

Caption: Logical steps of the liquid-liquid extraction (LLE) process.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and endogenous estriol. The use of a deuterated internal standard is critical for correcting analytical variability introduced during sample preparation and ionization in the mass spectrometer. The described liquid-liquid extraction is a simple and effective technique for removing proteins and other interferences from the sample matrix.[6][7]

For enhanced sensitivity, especially at very low physiological concentrations, derivatization of the estrogens can be considered.[5][8][9] Derivatization agents can improve the ionization efficiency of the analytes.[8] However, this adds a step to the sample preparation process and should be evaluated based on the specific requirements of the study.

Method validation is a crucial step to ensure the reliability of the results.[10][11] Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][10][12] The representative values in Table 2 demonstrate the performance that can be expected from a well-optimized method.

Conclusion

The detailed protocol in this application note provides a solid foundation for researchers and scientists to develop and implement a robust analytical method for the separation and quantification of this compound and endogenous estriol in biological samples. The combination of a simple and effective sample preparation technique with the high selectivity and sensitivity of LC-MS/MS ensures accurate and reproducible results for a wide range of applications in drug development and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Estriol-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2] Common culprits in biological matrices include salts, proteins, and particularly phospholipids.

Q2: How does the use of this compound as a deuterated internal standard help in mitigating matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because this compound is chemically almost identical to the non-labeled Estriol, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the key considerations when developing an LC-MS/MS method for this compound to minimize matrix effects from the outset?

A4: Proactive method development is crucial. Key considerations include:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering substances is a primary strategy. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or phospholipid removal plates.

  • Chromatography: Optimizing the chromatographic separation to resolve Estriol from matrix components is vital. Adjusting the mobile phase, gradient, and column chemistry can help shift the analyte away from regions of ion suppression.

  • Ionization Source: While electrospray ionization (ESI) is common, it is susceptible to matrix effects. In some cases, atmospheric pressure chemical ionization (APCI) may be less prone to these effects.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
  • Possible Cause: Variable matrix effects between different samples or lots of biological matrix. The composition of the matrix can differ, leading to inconsistent ion suppression or enhancement.

  • Troubleshooting Steps:

    • Evaluate Different Sample Preparation Techniques: Compare the performance of protein precipitation, LLE, and SPE. Assess the cleanliness of the final extract and the impact on the analyte/IS ratio variability.

    • Matrix Factor Evaluation: Conduct experiments to determine the matrix factor across at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of Estriol is still well above the lower limit of quantification (LLOQ).

Issue 2: Analyte and Deuterated Internal Standard (this compound) Do Not Co-elute
  • Possible Cause: The deuterium (B1214612) isotope effect can sometimes lead to a slight difference in retention time between the analyte and the SIL-IS. Column degradation can also affect separation.

  • Troubleshooting Steps:

    • Modify Chromatographic Gradient: A shallower, slower gradient may help to ensure co-elution.

    • Evaluate Analytical Column: Test different column chemistries or replace an old column that may be degraded.

Issue 3: Unexpectedly High or Low Analyte Concentrations
  • Possible Cause: Significant, uncorrected ion suppression or enhancement that is not being adequately compensated for by the internal standard. This can happen with differential matrix effects.

  • Troubleshooting Steps:

    • Post-Column Infusion Experiment: This qualitative experiment can help identify regions of significant ion suppression or enhancement in your chromatogram.

    • Optimize Sample Cleanup: Focus on removing phospholipids, which are a major cause of ion suppression in bioanalysis. Specialized phospholipid removal plates or cartridges can be effective.

    • Standard Addition: For particularly problematic matrices, the method of standard addition can be used for accurate quantification, although it is more time-consuming.

Data Presentation

Table 1: Impact of Sample Preparation Method on Matrix Effect and Analyte Recovery

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Precision (%CV)
Protein Precipitation (PPT)659512.5
Liquid-Liquid Extraction (LLE)88856.8
Solid-Phase Extraction (SPE)97923.2
Phospholipid Removal Plate102982.5

*Matrix Effect (%) is calculated as (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

Objective: To quantitatively assess the degree of ion suppression or enhancement for Estriol.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Estriol and this compound into the reconstitution solvent at a known concentration (e.g., medium QC).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike Estriol and this compound into the final, clean extracts at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike Estriol and this compound into the blank biological matrix before the sample preparation procedure at the same concentration.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): (Peak Area of Set C) / (Peak Area of Set B)

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

      • A value close to 1 indicates effective compensation by the internal standard.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Cleanup Matrix Cleanup (SPE, LLE, or PPT) Spike->Cleanup LC Chromatographic Separation (LC) Cleanup->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Ratio Calculate Peak Area Ratio (Estriol / this compound) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Workflow for this compound quantification using a deuterated internal standard.

Trouble Inaccurate Results or High Variability Cause1 Matrix Effects (Ion Suppression/Enhancement) Trouble->Cause1 Cause2 Suboptimal Sample Prep Trouble->Cause2 Cause3 Poor Chromatography Trouble->Cause3 Solution1 Optimize Sample Cleanup (e.g., SPE, PL Removal) Cause1->Solution1 Solution4 Use Matrix-Matched Calibrators Cause1->Solution4 Cause2->Solution1 Solution2 Modify LC Method (Gradient, Column) Cause3->Solution2 Solution3 Verify IS Co-elution Cause3->Solution3

Caption: Troubleshooting logic for matrix effect issues in this compound analysis.

References

Technical Support Center: Optimizing Estriol-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance signal intensity and achieve reliable quantification of this compound in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for my this compound internal standard?

A weak signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into sample preparation inefficiencies, suboptimal chromatographic separation, and inadequate mass spectrometer settings. It is also crucial to consider matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of this compound.[1][2][3][4][5]

Q2: Which ionization mode is best for this compound analysis?

Electrospray ionization (ESI) is a common and effective technique for the analysis of estrogens like this compound.[6][7] While it can be detected in both positive and negative ion modes, the choice often depends on the specific derivatization agent used and the desired sensitivity. For underivatized estrogens, negative mode ESI is frequently employed.[8] However, derivatization can make positive mode ESI significantly more sensitive.[9][10]

Q3: How can derivatization improve my this compound signal?

Derivatization is a key strategy to enhance the signal intensity of estrogens.[10][11][12] It involves chemically modifying the this compound molecule to introduce a more readily ionizable group.[6][11] This leads to improved ionization efficiency and, consequently, a stronger signal in the mass spectrometer.[10][11] Some derivatization agents can lead to a 5 to 10-fold increase in mass spectral response.[9]

Q4: What are matrix effects and how can I minimize them for this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[2][3][4][5] This can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2][3] To minimize matrix effects, it is essential to have a robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering components.[2][9] Optimizing chromatographic separation to resolve this compound from matrix components is also critical.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal Intensity for this compound

Potential Cause Troubleshooting Step
Inefficient Sample Extraction Review your LLE or SPE protocol. Ensure the chosen solvent is appropriate for this compound. Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent for estrogen extraction.[9][13] Optimize phase separation and ensure complete solvent evaporation and reconstitution.
Suboptimal Mobile Phase Composition The pH and organic content of the mobile phase can significantly impact ionization. For estrogens, adding a small amount of ammonium (B1175870) hydroxide (B78521) or ammonium fluoride (B91410) to the mobile phase can improve signal intensity in negative ion mode.[1][8]
Incorrect Mass Spectrometer Parameters Optimize ESI source parameters, including capillary voltage, source temperature, and gas flows, to ensure efficient desolvation and ionization of this compound.[14] Develop a sensitive Multiple Reaction Monitoring (MRM) method by carefully selecting precursor and product ions.
Poor Derivatization Efficiency If using derivatization, ensure the reaction conditions (reagent concentration, temperature, and time) are optimal.[9] Consider testing different derivatization agents, as their efficiency can vary.[15]

Issue 2: High Background Noise

Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[16]
Carryover from Previous Injections Implement a robust needle and column wash protocol between samples to prevent carryover.[17]
Inadequate Sample Cleanup Improve the sample preparation method to remove more matrix components that can contribute to high background.[1]

Issue 3: Inconsistent Results and Poor Reproducibility

Potential Cause Troubleshooting Step
Variable Matrix Effects Evaluate matrix effects across different batches of your sample matrix. If significant variability is observed, a more rigorous sample cleanup procedure is necessary. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these variations.[4]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.
LC System Instability Check for leaks, pressure fluctuations, and temperature variations in your LC system, as these can affect retention time and peak area.

Experimental Protocols and Data

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum

This protocol is a general guideline based on common practices for estrogen extraction.

  • Sample Preparation : To 500 µL of serum, add 50 µL of the this compound internal standard solution. Vortex briefly.[9]

  • Extraction : Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes to separate the layers.[9]

  • Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature or slightly elevated temperature.[9]

  • Reconstitution : Reconstitute the dried extract in 200 µL of a solution such as a 1:1 mixture of water and acetonitrile.[9]

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization with Dansyl Chloride

Derivatization with dansyl chloride is a common method to improve the sensitivity of estrogens in positive mode ESI.

  • Initial Extraction : Perform an extraction as described in Protocol 1.

  • Derivatization Reaction : To the dried extract, add 50 µL of dansyl chloride solution and 50 µL of 100 mM sodium bicarbonate.[9]

  • Incubation : Incubate the mixture at 65°C for 15 minutes.[9]

  • Reconstitution : Add 100 µL of a 1:1 water:acetonitrile mixture to the reaction.[9]

  • Analysis : Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for estrogen analysis using LC-MS/MS. Note that specific values for this compound may vary depending on the exact experimental conditions.

Parameter Underivatized Estriol Derivatized Estriol (Dansyl Chloride) Reference
Ionization Mode ESI NegativeESI Positive[9]
Limit of Quantification (LOQ) ~0.2 ng/mL~1 pg/mL[9][18]
Linearity Range 1.00 - 200.0 ng/mL1 - 1000 pg/mL[9][19]
Observed Improvement -5 to 10-fold increase in signal[9]

Visualizing the Workflow

To better understand the process of troubleshooting and optimizing this compound signal intensity, the following diagram illustrates the key decision points and steps.

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_result Final Outcome Start Low this compound Signal CheckExtraction Evaluate Extraction Efficiency (LLE/SPE) Start->CheckExtraction OptimizeExtraction Optimize Solvents & Protocol CheckExtraction->OptimizeExtraction Inefficient ConsiderDerivatization Is Signal Still Low? CheckExtraction->ConsiderDerivatization Efficient OptimizeExtraction->ConsiderDerivatization Derivatize Perform Derivatization ConsiderDerivatization->Derivatize Yes CheckChroma Assess Peak Shape & Resolution ConsiderDerivatization->CheckChroma No Derivatize->CheckChroma OptimizeGradient Optimize Mobile Phase & Gradient CheckChroma->OptimizeGradient Poor CheckMS Review MS Parameters CheckChroma->CheckMS Good OptimizeGradient->CheckMS OptimizeSource Optimize ESI Source Settings CheckMS->OptimizeSource OptimizeMRM Refine MRM Transitions OptimizeSource->OptimizeMRM End Improved Signal Intensity OptimizeMRM->End

Caption: Troubleshooting workflow for low this compound signal intensity.

References

Technical Support Center: Optimizing Estriol-d3 Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Estriol-d3 from serum.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from serum, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to fully disrupt the interaction between this compound and the sorbent in Solid Phase Extraction (SPE).[1][2]- Increase the polarity/strength of the elution solvent. A mixture of a non-polar and a polar solvent might be effective. - Perform a second elution step to ensure complete recovery.[1] - Increase the volume of the elution solvent.[1] - Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution.[1][3]
Inefficient Extraction in Liquid-Liquid Extraction (LLE): The chosen organic solvent may have poor partitioning for this compound, or the extraction may be incomplete.- Select an organic solvent with higher affinity for this compound. - Perform a second or even a third extraction step with fresh solvent. - Ensure vigorous mixing (vortexing) to maximize the surface area for extraction.
Sample Overload in SPE: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during sample loading.- Reduce the sample volume or dilute the sample before loading. - Use an SPE cartridge with a larger sorbent mass.
Analyte Loss During Evaporation: The temperature of the evaporator may be too high, causing the loss of the analyte.[1]- Reduce the temperature during the solvent evaporation step. A temperature of around 40-50°C is often recommended.[1][4] - Use a gentle stream of nitrogen for evaporation.
Improper pH of the Sample: The pH of the serum sample can affect the charge state of this compound and its interaction with the sorbent.[1]- Adjust the pH of the sample to ensure this compound is in a neutral form for optimal retention on reversed-phase SPE sorbents.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-elution of Interfering Substances: Phospholipids and other endogenous components from the serum matrix can co-elute with this compound, affecting its ionization in the mass spectrometer.- Optimize the wash steps in the SPE protocol by using a solvent that removes interferences without eluting the analyte.[4] - Consider a different SPE sorbent chemistry that provides better selectivity. - For LLE, a back-extraction step can sometimes help to clean up the extract.
Insufficient Sample Cleanup: The chosen extraction method may not be effectively removing matrix components.- Solid Phase Extraction (SPE) generally provides cleaner extracts compared to Liquid-Liquid Extraction (LLE).[5][6] Consider switching to SPE if matrix effects are significant with LLE. - Protein precipitation prior to extraction can also help reduce matrix components.
Poor Reproducibility Inconsistent Sample Processing: Variations in manual extraction procedures can lead to inconsistent results.- Automate the extraction process if possible.[7] - Ensure consistent timing for all steps, including incubation, vortexing, and elution. - Use calibrated pipettes and consistent solvent volumes.
Variable SPE Cartridge Performance: Inconsistent packing or quality of SPE cartridges can lead to variable recoveries.- Use high-quality SPE cartridges from a reputable supplier. - Perform a quality control check on new batches of cartridges.
Formation of Emulsions in LLE: The formation of an emulsion layer between the aqueous and organic phases can make phase separation difficult and lead to poor recovery and reproducibility.[7][8]- Centrifuge the sample to break the emulsion. - Add salt (salting out) to the aqueous phase to increase its polarity and promote phase separation. - Supported Liquid Extraction (SLE) is an alternative that avoids the formation of emulsions.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery for this compound from serum?

A1: The recovery of this compound can vary depending on the extraction method used. Generally, Solid Phase Extraction (SPE) methods can yield higher and more consistent recoveries, often above 85%, compared to Liquid-Liquid Extraction (LLE), where recoveries might be lower and more variable.[9]

Q2: Which extraction method is better: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both methods have their advantages and disadvantages.

  • SPE typically offers higher analyte recovery, cleaner extracts, and better reproducibility.[5][6][9][10] It is also more amenable to automation.[7]

  • LLE is a simpler and often cheaper technique but can suffer from lower recovery, emulsion formation, and may result in dirtier extracts with more significant matrix effects.[5][7]

The choice depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, it is crucial to have a clean sample extract. SPE is generally superior to LLE in removing interfering matrix components like phospholipids.[5] Optimizing the wash steps in your SPE protocol is critical. A wash solvent that is strong enough to remove interferences but not so strong that it elutes your analyte of interest should be used.

Q4: What are the critical parameters to optimize in an SPE method?

A4: The critical parameters for SPE method optimization include:

  • Sorbent Selection: Choosing the right sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) based on the analyte's properties.

  • Sample Pre-treatment: Adjusting the pH and diluting the sample to ensure optimal binding.[2][11]

  • Wash Solvent: Selecting a wash solvent that removes interferences without eluting the analyte.[4][11]

  • Elution Solvent: Choosing a solvent that effectively elutes the analyte from the sorbent.[1][2][11]

  • Flow Rate: Controlling the flow rate during sample loading, washing, and elution can impact recovery.[1]

Q5: Can I use a protocol developed for Estradiol (B170435) to extract this compound?

A5: Yes, a protocol for Estradiol can be a good starting point for developing an this compound extraction method.[12][13] Estriol and Estradiol are structurally similar estrogens, so their extraction behavior will be comparable. However, optimization will likely be necessary to achieve the best recovery and purity for this compound.

Data Presentation

Table 1: Comparison of Extraction Techniques for Steroid Hormones

Parameter Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Supported Liquid Extraction (SLE)
Analyte Recovery Generally high and consistent (often >85%)[9]Can be lower and more variable (average ~70%)[5]High and reproducible[8]
Extract Cleanliness High, effective at removing interferences[5][10]Lower, prone to co-extraction of matrix componentsGood, cleaner than LLE
Reproducibility High, especially when automatedModerate, can be operator-dependentHigh
Emulsion Formation NoCan be a significant issue[7][8]No[7][8]
Throughput Can be high with automationLower, especially with manual methodsHigh, amenable to 96-well plate format
Method Development Can be more complex and time-consumingRelatively simpleSimple, follows a load-wait-elute procedure[4]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of serum, add an appropriate amount of internal standard.

    • Add 500 µL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to adjust the pH.

    • Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated serum supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply a second wash with 1 mL of 40% methanol in water to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove any remaining aqueous solvent.[3]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of an appropriate solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Consider a two-step elution with 500 µL each time.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
  • Sample Preparation:

    • To 500 µL of serum in a glass tube, add an appropriate amount of internal standard.

  • Extraction:

    • Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Second Extraction (Optional but Recommended):

    • Repeat the extraction (steps 2-4) on the remaining aqueous layer with a fresh aliquot of the organic solvent to improve recovery. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction serum Serum Sample + IS buffer Add Buffer (pH Adjust) serum->buffer vortex1 Vortex buffer->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Sample supernatant->load Load onto Conditioned Cartridge condition Condition SPE Cartridge (Methanol, Water) wash Wash Interferences (e.g., 5% & 40% Methanol) load->wash dry Dry Sorbent wash->dry elute Elute this compound (e.g., Ethyl Acetate) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from serum using Solid Phase Extraction (SPE).

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction serum Serum Sample + IS solvent Add Organic Solvent serum->solvent vortex Vortex Vigorously solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from serum using Liquid-Liquid Extraction (LLE).

References

Preventing degradation of Estriol-d3 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Estriol-d3 Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize chemical degradation and isotopic exchange.[1] For solid, lyophilized powder, storage at -20°C or below in a desiccator is recommended to protect against moisture.[1][2] For solutions, storage at -20°C is ideal for long-term stability (months to years).[1][3] Short-term storage (weeks to months) at 2-8°C is also acceptable.[1] All solutions should be stored in tightly sealed, amber vials to protect from light and prevent solvent evaporation.[1][3][4]

Q2: Which solvent should I use for reconstituting and storing this compound?

A2: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are highly recommended for preparing stock solutions.[1] It is important to avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent, which would compromise the isotopic purity of the standard.[1][3]

Q3: Can repeated freeze-thaw cycles affect the stability of my this compound samples?

A3: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the this compound solution into smaller, single-use volumes after preparation. This prevents the need to thaw and re-freeze the main stock solution multiple times, which can introduce moisture and accelerate degradation.[2][4]

Q4: How does light exposure affect this compound stability?

A4: Like many organic compounds, steroid hormones can be sensitive to light.[3] Exposure to light can lead to photodegradation. To prevent this, always store this compound solutions in amber-colored vials or in a dark environment.[1][3][4]

Q5: Are there any chemical additives that can help prevent degradation?

A5: Yes, antioxidants can help mitigate oxidative stress, a key factor in hormone imbalances and degradation.[5] Estrogens, particularly estriol, naturally possess antioxidant properties.[6] For additional protection, especially in complex biological matrices, the use of antioxidants like Vitamin C, Vitamin E, or flavonoids could be considered, as they are known to neutralize free radicals that can damage steroid hormones.[5] However, the compatibility of any additive with your downstream analytical methods must be verified.

Troubleshooting Guide

If you suspect your this compound standard has degraded, follow these steps to identify the potential cause.

Diagram: Troubleshooting Workflow for this compound Degradation

G cluster_0 cluster_1 Initial Checks cluster_2 Investigation cluster_3 Corrective Actions cluster_4 start Suspected this compound Degradation check_storage Verify Storage Temperature start->check_storage check_light Check for Light Exposure start->check_light check_solvent Review Solvent Choice & Purity start->check_solvent temp_issue Incorrect Temp? (e.g., > -20°C) check_storage->temp_issue Yes/No light_issue Stored in Clear Vial or Exposed to Light? check_light->light_issue Yes/No solvent_issue Used Protic or Aqueous Solvent? check_solvent->solvent_issue Yes/No correct_temp Store at ≤ -20°C. Aliquot new samples. temp_issue->correct_temp Yes end_node Problem Resolved temp_issue->end_node No correct_light Transfer to Amber Vial. Store in Dark. light_issue->correct_light Yes light_issue->end_node No correct_solvent Prepare Fresh Stock in Aprotic Solvent. solvent_issue->correct_solvent Yes solvent_issue->end_node No correct_temp->end_node correct_light->end_node correct_solvent->end_node

Caption: Troubleshooting flowchart for identifying causes of this compound degradation.

Summary of Recommended Storage Conditions

ParameterSolid (Lyophilized)Stock Solution (in Aprotic Solvent)
Temperature ≤ -20°C[1][2]Long-term: ≤ -20°C[1][3] Short-term: 2-8°C[1]
Solvent N/AAcetonitrile, Methanol (High Purity)[1]
Container Tightly sealed vial, DesiccatorTightly sealed amber vial[1][4]
Atmosphere Dry, Inert (e.g., Nitrogen, Argon)[3]Headspace flushed with inert gas if possible[3]
Light Protect from lightStore in dark[3][4]
pH N/ANeutral (Avoid acidic/basic conditions)[1][3]
Freeze/Thaw Avoid moisture upon openingAliquot to avoid cycles[4]

Potential Degradation Pathways

Estriol can degrade through several mechanisms, primarily oxidation and photodegradation. The phenolic A-ring of the steroid structure is particularly susceptible to oxidation.

Diagram: Simplified this compound Degradation Pathways

G cluster_triggers Degradation Triggers Estriol_d3 This compound Oxidation Oxidation (Hydroxylation, Ring Opening) Estriol_d3->Oxidation Photodegradation Photodegradation Estriol_d3->Photodegradation HD_Exchange H/D Exchange Estriol_d3->HD_Exchange Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products Photo_Products Photolytic Byproducts Photodegradation->Photo_Products Compromised_Standard Compromised Isotopic Purity HD_Exchange->Compromised_Standard Oxygen Oxygen / Free Radicals Oxygen->Oxidation Light UV Light Light->Photodegradation Protic_Solvent Protic Solvents (Acidic/Basic pH) Protic_Solvent->HD_Exchange

Caption: Potential chemical pathways leading to the degradation of this compound.

Experimental Protocol: this compound Stability Study

This protocol outlines a method to assess the stability of this compound in a specific solvent and storage condition.

1. Objective: To determine the degradation rate of this compound under defined storage conditions (e.g., -20°C vs. 4°C vs. room temperature) over a set period.

2. Materials and Reagents:

  • This compound standard (solid)

  • High-purity aprotic solvent (e.g., LC-MS grade Methanol)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber, screw-cap vials with PTFE-lined septa

  • LC-MS/MS system

3. Procedure:

  • Stock Solution Preparation:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.[4]

    • Accurately weigh the standard and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[1]

    • Ensure complete dissolution by vortexing or brief sonication.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber vials, creating aliquots for each time point and storage condition to be tested.

    • Divide the vials into groups for each storage condition (e.g., -20°C, 4°C, and 25°C). Ensure one set is designated for immediate analysis (T=0).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Prepare working solutions by diluting the stock to a suitable concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • Monitor for the appearance of potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the concentration of this compound versus time for each storage condition to determine the stability profile.

  • A compound is often considered stable if >90% of the initial concentration remains.[7]

References

Calibration curve issues with Estriol-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of Estriol using Estriol-d3 as an internal standard, primarily with Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question 1: Why is my calibration curve for Estriol showing poor linearity (e.g., r² < 0.99) when using this compound as an internal standard?

Answer:

Poor linearity is a common challenge in LC-MS/MS analysis and can stem from several sources. When using a stable isotope-labeled internal standard (SIL-IS) like this compound, the issue often relates to detector response, ion source phenomena, or the internal standard itself. It is important to note that the coefficient of determination (r² or R²) alone is not a definitive measure of linearity and should be assessed in conjunction with the accuracy of the back-calculated concentrations of your calibration standards.

Common Causes and Troubleshooting Steps:

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear response of the detector.

    • Action: Narrow the calibration range. If high concentration samples are expected, they should be diluted to fall within the validated linear range.

  • Ionization Saturation/Suppression: At high concentrations, the analyte (Estriol) and the internal standard (this compound) can compete for ionization in the mass spectrometer's ion source, leading to a disproportionate response.

    • Action: Check the detector response for the highest calibration standard to ensure it is not saturated. If saturation is observed, reduce the upper limit of the calibration curve.

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard to different extents.

    • Action: Prepare calibration standards in the same biological matrix as your samples and compare the curve to one prepared in a pure solvent. A significant difference in the slope or shape suggests matrix effects. Consider improving sample cleanup procedures (see Experimental Protocols).

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards can directly impact linearity.

    • Action: Prepare fresh stock and working solutions of Estriol and this compound. Re-analyze the calibration curve with the newly prepared solutions.

  • Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the response is inherently non-linear will result in a poor fit.

    • Action: Evaluate if a quadratic (1/x or 1/x²) weighted regression model provides a better fit, especially if accuracy is poor at the lower end of the curve.

Question 2: I'm observing a high degree of variability and poor precision in my quality control (QC) samples. What are the likely causes?

Answer:

High variability in QC samples often points to issues with the analytical method's precision and can be caused by inconsistent sample preparation, matrix effects, or instrument instability.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability if not performed consistently.

    • Action: Ensure consistent timing, volumes, and technique for all sample preparation steps. Where possible, automate liquid handling steps.

  • Variable Matrix Effects: The extent of ion suppression or enhancement can differ between individual lots of the biological matrix.

    • Action: Evaluate matrix effects across at least six different lots of the biological matrix to assess the variability. If high variability is observed, the sample cleanup procedure may need to be improved.

  • Internal Standard Issues: Inconsistent addition of the internal standard or degradation of the IS can lead to poor precision.

    • Action: Verify the precision of the automated liquid handler or manual pipette used to add the this compound internal standard. Assess the stability of this compound in the solvents and matrix used (see Question 4).

Question 3: My this compound internal standard peak area is not consistent across my analytical run. What should I investigate?

Answer:

While the internal standard is meant to correct for variability, a drifting IS signal can indicate underlying issues with the analytical system.

Troubleshooting Decision Tree:

start Inconsistent this compound Peak Area q1 Is the IS signal randomly variable or showing a trend (drift)? start->q1 random Random Variability q1->random Random drift Signal Drift (Up or Down) q1->drift Trend a1 Check for inconsistent sample preparation (pipetting, extraction). random->a1 a2 Investigate differential matrix effects between samples. random->a2 a3 Ensure proper mixing of IS with the sample. random->a3 b1 Check for LC system issues (pump fluctuations, leaks). drift->b1 b2 Investigate ion source contamination over the run. drift->b2 b3 Assess column degradation or temperature fluctuations. drift->b3 b4 Ensure system is adequately equilibrated before injection. drift->b4 sol1 Re-prepare standards and QCs. Automate liquid handling if possible. a1->sol1 a2->sol1 a3->sol1 sol2 Clean the ion source. Equilibrate the system for a longer period. Replace the column if necessary. b1->sol2 b2->sol2 b3->sol2 b4->sol2

Caption: Troubleshooting inconsistent internal standard signals.

Question 4: Could my this compound be losing its deuterium (B1214612) labels (isotopic exchange)?

Answer:

Isotopic exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment, can be a concern with deuterated internal standards. This can compromise accuracy by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals.[1][2]

Factors Influencing Isotopic Exchange:

  • Label Position: Deuterium atoms are more prone to exchange if they are located on heteroatoms (like -OH) or on carbon atoms adjacent to carbonyl groups (C=O). The stability of deuterium on an aromatic ring is generally high. It is crucial to source this compound with deuterium labels in stable, non-exchangeable positions.[1]

  • pH of Solutions: Storing or analyzing deuterated compounds in strongly acidic or basic solutions can facilitate isotopic exchange.[2]

  • Temperature: Elevated temperatures during sample preparation or storage can increase the rate of exchange.

How to Assess Isotopic Exchange:

  • Incubate in Matrix: Incubate the this compound internal standard in a blank biological matrix at the conditions used for sample preparation and analysis for an extended period.

  • Monitor Analyte Signal: Analyze the sample and monitor the mass transition for unlabeled Estriol. A significant increase in the Estriol signal over time suggests that the deuterium labels are being exchanged.

Data Presentation

Table 1: Acceptance Criteria for Calibration Curve Standards

Based on FDA and ICH bioanalytical method validation guidelines, the following criteria should be met for the calibration curve to be accepted.[3]

ParameterAcceptance Limit (LLOQ)Acceptance Limit (Other Standards)Minimum Requirements
Accuracy Within ±20% of nominalWithin ±15% of nominalAt least 75% of standards must meet the criteria.
Precision (RSD/CV) ≤ 20%≤ 15%Not explicitly required for standards per run.
Lowest Standard (LLOQ) Analyte response should be at least 5 times the blank response.-Must be identifiable, discrete, and reproducible.
Table 2: Example Calibration Curve Data for Estriol in Human Plasma

This table illustrates a hypothetical dataset from a successful calibration curve analysis.

Nominal Conc. (pg/mL)Mean Response Ratio (Estriol/Estriol-d3)Calculated Conc. (pg/mL)Accuracy (%)
5.0 (LLOQ)0.0124.896.0
10.00.02510.2102.0
50.00.12851.5103.0
100.00.25099.899.8
500.01.260505.0101.0
1000.02.490995.099.5
2000.0 (ULOQ)5.0102010.0100.5

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

This protocol describes the preparation of calibration standards (CS) and quality controls (QCs) for Estriol in human plasma. A typical calibration curve range for Estriol is 1.00 to 200.0 ng/mL.

  • Primary Stock Solutions: Prepare primary stock solutions of Estriol and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Stock Solutions: Prepare a series of working stock solutions of Estriol by serial dilution of the primary stock to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) from its primary stock solution.

  • Spiking: Prepare calibration standards by spiking the control biological matrix (e.g., charcoal-stripped human plasma) with the Estriol working stock solutions to achieve the final desired concentrations.

  • Internal Standard Addition: Add a fixed volume of the this compound working solution to all calibration standards, quality controls, and unknown samples.

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Estriol reference standard.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Sample Preparation stock_E3 Estriol Primary Stock (1 mg/mL) work_E3 Serial Dilution of Estriol (Working Stocks) stock_E3->work_E3 stock_d3 This compound Primary Stock (1 mg/mL) work_d3 This compound Working IS Solution stock_d3->work_d3 spike_cs Spike with Estriol Working Stocks (Creates Calibration Standards) work_E3->spike_cs add_is Add Fixed Volume of IS Working Solution to all Samples work_d3->add_is matrix Blank Biological Matrix (e.g., Plasma) matrix->spike_cs spike_cs->add_is final Final Samples for Extraction add_is->final

References

Minimizing isotopic exchange in Estriol-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic exchange in experiments involving Estriol-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in this compound experiments?

Isotopic exchange, also known as back-exchange, is the unintended substitution of deuterium (B1214612) atoms on your this compound internal standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise the accuracy and reliability of your results.[1] The loss of deuterium from this compound alters its mass-to-charge ratio (m/z), causing it to be detected as the unlabeled analyte, Estriol. This can lead to an underestimation of the internal standard concentration and an overestimation of the native analyte concentration.[1]

Q2: Which deuterium positions on this compound are most susceptible to exchange?

The stability of deuterium labels is highly dependent on their position within the molecule. Hydrogens attached to heteroatoms (like oxygen in hydroxyl groups) are generally the most labile and prone to exchange.[2] While the C-D bonds in the methoxy (B1213986) group of some deuterated compounds are generally stable, harsh experimental conditions can promote exchange.[2] For this compound, it is crucial to know the specific positions of the deuterium labels (e.g., on the aromatic ring or the steroid backbone) to assess their stability. Labels on carbon atoms are generally more stable than those on heteroatoms.

Q3: What are the primary factors that promote isotopic exchange of this compound?

Several experimental factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a slightly acidic pH (around 2.5-3) and increases significantly in strongly acidic or basic conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent Composition: Protic solvents, such as water and methanol, are sources of protons and can facilitate back-exchange.[3] Aprotic solvents like acetonitrile (B52724) are generally preferred when possible.[3]

  • Exposure Time: The longer the this compound is exposed to conditions that promote exchange (e.g., high temperature, non-ideal pH, protic solvents), the greater the potential for deuterium loss.[2]

Q4: What are the recommended storage and handling conditions for this compound to maintain its isotopic integrity?

To ensure the long-term stability of the deuterium labels on this compound, it is recommended to:

  • Store at low temperatures: As recommended by suppliers, this compound should typically be stored at -20°C.

  • Use aprotic solvents for stock solutions: When preparing stock solutions, use high-purity, dry aprotic solvents whenever your experimental protocol allows.

  • Minimize freeze-thaw cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially compromise stability.

Troubleshooting Guides

Problem: I am observing a decrease in the this compound signal and a corresponding increase in the Estriol signal over time.

This is a classic indication of isotopic exchange. Follow these troubleshooting steps to identify the cause and mitigate the issue.

Troubleshooting Flowchart

troubleshooting_flowchart start Start: Decreased this compound signal, increased Estriol signal check_ph 1. Check pH of all solutions (mobile phase, sample diluent) start->check_ph ph_ok pH is optimal (2.5 - 7.0) check_ph->ph_ok Optimal ph_bad pH is too high (>8) or too low (<2.5) check_ph->ph_bad Suboptimal check_temp 2. Check temperature of samples and autosampler ph_ok->check_temp adjust_ph Action: Adjust pH to optimal range (e.g., using formic acid) ph_bad->adjust_ph adjust_ph->check_temp temp_ok Temperature is low (e.g., 4°C) check_temp->temp_ok Optimal temp_bad Temperature is elevated check_temp->temp_bad Suboptimal check_solvent 3. Evaluate solvent composition temp_ok->check_solvent lower_temp Action: Cool samples and autosampler temp_bad->lower_temp lower_temp->check_solvent solvent_ok Using aprotic solvent (e.g., acetonitrile) check_solvent->solvent_ok Optimal solvent_bad Using high percentage of protic solvent (e.g., water, methanol) check_solvent->solvent_bad Suboptimal check_time 4. Review sample preparation and analysis time solvent_ok->check_time change_solvent Action: Increase proportion of aprotic solvent if possible solvent_bad->change_solvent change_solvent->check_time time_ok Analysis time is minimized check_time->time_ok Optimal time_bad Prolonged exposure to adverse conditions check_time->time_bad Suboptimal end_bad Problem Persists: Consider a more stable '13C-labeled standard time_ok->end_bad reduce_time Action: Shorten sample preparation and LC run times time_bad->reduce_time end_good Problem Resolved reduce_time->end_good

Caption: Troubleshooting flowchart for isotopic exchange issues.

Data Presentation

ParameterConditionExpected Impact on Isotopic Exchange RateRecommendation for Minimizing Exchange
pH Strongly Acidic (< 2.5) or Basic (> 8.0)HighMaintain pH between 2.5 and 7.0[3]
Slightly Acidic (2.5 - 3.0)MinimalOptimal range for many deuterated standards[3]
Temperature Elevated (e.g., Room Temperature or higher)HighStore and analyze samples at low temperatures (e.g., 4°C)[3]
Refrigerated (e.g., 4°C)LowRecommended for sample storage and autosampler
Solvent Protic (e.g., Water, Methanol)HigherUse aprotic solvents (e.g., Acetonitrile) when possible[3]
Aprotic (e.g., Acetonitrile)LowerPreferred for sample preparation and mobile phase
Label Position On Heteroatoms (e.g., -OH)HighBe aware of potential lability
On Carbon Atoms (aliphatic or aromatic)LowGenerally more stable

Experimental Protocols

Protocol: Assessment of this compound Stability in Your Experimental Conditions

This protocol is designed to help you determine the stability of this compound under your specific analytical conditions.

Objective: To quantify the extent of isotopic exchange of this compound in your sample matrix and solvent over a defined period.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Initial (T=0) Samples:

    • Spike a known concentration of this compound into the blank matrix.

    • Immediately process these samples according to your standard sample preparation protocol.

    • Analyze immediately by LC-MS/MS. This will serve as your baseline.

  • Prepare Incubated Samples:

    • Spike the same concentration of this compound into multiple aliquots of the blank matrix and your reconstitution solvent.

    • Incubate these samples under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours).

  • Sample Processing and Analysis:

    • At the end of the incubation period, process the incubated samples using your established protocol.

    • Analyze all samples (T=0 and incubated) by LC-MS/MS. Monitor the signal for both this compound and the unlabeled Estriol.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease in the this compound signal suggests isotopic exchange.

    • Examine the chromatograms of the incubated samples for an increase in the peak area of the unlabeled Estriol at the same retention time. This is a direct indication of back-exchange.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_t0 Prepare T=0 Samples (Spike and immediate processing) analyze_t0 Analyze T=0 Samples prep_t0->analyze_t0 prep_incubated Prepare Incubated Samples (Spike and incubate under test conditions) analyze_incubated Analyze Incubated Samples prep_incubated->analyze_incubated compare_signals Compare this compound signals (T=0 vs. Incubated) analyze_t0->compare_signals analyze_incubated->compare_signals check_estriol Monitor for increase in unlabeled Estriol signal analyze_incubated->check_estriol

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Estriol-d3 Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization of Estriol-d3 in liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis in LC-MS?

This compound, like other estrogens, is most commonly analyzed using negative ion electrospray ionization (ESI).[1][2] This is because the phenolic hydroxyl group on the A-ring of the steroid structure can be readily deprotonated to form the [M-H]⁻ ion.[2] While positive ion modes like atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) can also be used, negative ESI often provides good sensitivity and is less susceptible to matrix effects for this class of compounds.[3][4]

Q2: Which mobile phase additives are recommended for enhancing this compound ionization in negative ESI mode?

To enhance deprotonation and improve signal intensity in negative ESI mode, it is common to use a basic mobile phase. Additives such as ammonium (B1175870) hydroxide (B78521) (ammonia solution) are suitable for increasing the pH of the mobile phase. Using a basic mobile phase can enhance the ionization of weakly acidic compounds like estriol (B74026). Ammonium fluoride (B91410) has also been shown to improve the analytical sensitivity for compounds with poor ionization efficiency.

Q3: Can acidic mobile phase additives be used for this compound analysis?

While less common for negative ion mode, acidic mobile phases are sometimes used, particularly in reversed-phase chromatography, to improve peak shape. However, the addition of acids like formic acid or acetic acid can suppress ionization in negative mode because they reduce the pH and hinder the deprotonation of the analyte. If an acidic mobile phase is necessary for chromatographic reasons, it is crucial to carefully optimize the concentration of the acid to balance chromatographic performance with ionization efficiency.

Q4: How does the organic solvent in the mobile phase affect this compound ionization?

Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used in reversed-phase LC-MS for the analysis of steroids. The choice between methanol and acetonitrile can influence ionization efficiency and chromatographic selectivity. Methanol has been observed to form adducts with some steroids, which can be a viable ionization pathway. The optimal solvent and its proportion in the mobile phase should be determined empirically for your specific application to achieve the best balance of retention, peak shape, and ionization.

Q5: What are common adducts observed for steroids like this compound in LC-MS, and how does the mobile phase influence their formation?

In addition to the deprotonated molecule [M-H]⁻, steroids can form adducts with mobile phase components. Common adducts in positive ion mode include sodium [M+Na]⁺ and ammonium [M+NH₄]⁺. The formation of these adducts is highly dependent on the mobile phase composition. For instance, the presence of sodium salts, even at trace levels in solvents or additives, can promote the formation of sodium adducts. While adduct formation can be a way to ionize neutral steroids, it can also complicate the mass spectrum and reduce the intensity of the desired ion. Using high-purity solvents and additives is recommended to minimize unwanted adduct formation.

Troubleshooting Guide

Issue: Low or No Signal for this compound

This is a common issue that can often be traced back to the mobile phase composition and its effect on ionization.

Troubleshooting Workflow

Troubleshooting_Low_Signal start Start: Low/No this compound Signal check_ionization_mode 1. Verify Ionization Mode Is it set to Negative ESI? start->check_ionization_mode check_mobile_phase_ph 2. Check Mobile Phase pH Is it basic (pH > 7)? check_ionization_mode->check_mobile_phase_ph Yes end End: Signal Improved check_ionization_mode->end No, switch to Neg ESI add_base Action: Add a volatile base (e.g., 0.1% Ammonium Hydroxide) check_mobile_phase_ph->add_base No check_organic_solvent 3. Evaluate Organic Solvent Are you using Methanol or Acetonitrile? check_mobile_phase_ph->check_organic_solvent Yes optimize_base Action: Optimize base concentration add_base->optimize_base optimize_base->check_organic_solvent switch_solvent Action: Switch organic solvent (e.g., from ACN to MeOH or vice-versa) check_organic_solvent->switch_solvent No, try one check_additives 4. Review Mobile Phase Additives Are there any ionization suppressors (e.g., TFA, non-volatile salts)? check_organic_solvent->check_additives Yes switch_solvent->check_additives remove_suppressors Action: Remove suppressing agents Use volatile buffers (e.g., Ammonium Acetate) check_additives->remove_suppressors Yes check_source_parameters 5. Check MS Source Parameters Are they optimized for this compound? check_additives->check_source_parameters No remove_suppressors->check_source_parameters optimize_source Action: Optimize source temperature, voltages, and gas flows check_source_parameters->optimize_source No check_source_parameters->end Yes optimize_source->end

Caption: Troubleshooting workflow for low this compound signal.

Experimental Protocols

Below is a representative experimental protocol for the analysis of estriol, which can be adapted for this compound.

Objective: To provide a starting point for method development for the analysis of this compound using LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium hydroxide solution

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

  • Mobile Phase A: Water with 0.1% ammonium hydroxide

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • Start at 35% B

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 35% B and equilibrate for 3 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. For estriol, a common transition is m/z 287 -> 171. The transition for this compound will be m/z 290 -> [fragment ion].

  • Desolvation Temperature: 250°C

  • Heat Block Temperature: 400°C

  • Collision Gas: Argon

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Set up the LC-MS system with the specified conditions.

  • Inject the standard solutions to determine the retention time and optimize the MRM transitions for this compound.

  • Once the method is optimized, inject unknown samples for analysis.

Quantitative Data Summary

The following table summarizes various mobile phase compositions used for the analysis of estriol and related estrogens from the literature, which can serve as a guide for optimizing this compound analysis.

AnalyteMobile Phase CompositionIonization ModeObserved OutcomeReference
EstriolWater with 0.1% trifluoroacetic acid - Methanol (40:60, v/v)Not specified (likely positive due to TFA)Good separation and peak shape
EstrogensWater with 0.1% formic acid and MethanolPositive ESIStrong response for [M+H]⁺
EstrogensWater with 0.075‰ ammonium hydroxide and Methanol/Acetonitrile (1:1, v/v)Negative ESIImproved sensitivity
Estradiol (B170435)Water with 0.1% ammonium hydroxide and MethanolNegative ESIUltrasensitive detection
Anabolic SteroidsMethanol or Acetonitrile with HCOOH, Na⁺, or NH₄⁺Positive ESIEfficient adduct formation for ionization

References

Technical Support Center: Enhancing the Limit of Quantification for Estriol-d3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the limit of quantification (LOQ) for Estriol-d3 assays. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the sensitivity of this compound assays?

The sensitivity of this compound assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is primarily influenced by three key factors:

  • Ionization Efficiency: Estriol, being a nonpolar compound, exhibits poor ionization efficiency in common electrospray ionization (ESI) sources.[1][2] This directly impacts the number of ions generated and subsequently detected by the mass spectrometer.

  • Matrix Effects: Biological matrices such as plasma, serum, and urine contain numerous endogenous components like phospholipids (B1166683) and salts.[3][4] These components can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal, which can compromise accuracy and sensitivity.

  • Sample Preparation: Inefficient sample preparation can fail to adequately remove interfering matrix components or result in the loss of the analyte, both of which negatively impact the LOQ.

Q2: How can derivatization improve the LOQ for this compound?

Derivatization is a chemical modification process that can significantly enhance the sensitivity of this compound detection by introducing a readily ionizable group onto the molecule. This improves the ionization efficiency, leading to a stronger signal in the mass spectrometer. For example, derivatization has been shown to lower the limits of quantitation for estrogens from 15-20 pg/mL (underivatized) to 0.5-1 pg/mL (derivatized).

Q3: What are some common derivatization reagents for estrogens like this compound?

Several reagents are effective for derivatizing estrogens to improve their detection by LC-MS/MS. Some common examples include:

  • Dansyl chloride: A widely used reagent that reacts with the phenolic hydroxyl group of estrogens.

  • 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent generates derivatives with analyte-specific precursor and product ions, which can improve specificity.

  • Amplifex™ reagents: These are specifically designed for LC-MS/MS analysis and contain a permanently charged group to enhance ionization.

  • 4-(Dimethylamino)benzoyl chloride (DMABC): A sensitive and versatile derivatizing agent for ESI sources.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Low Sensitivity

You are experiencing a weak signal for this compound, resulting in a high limit of quantification.

Troubleshooting Workflow:

start Start: Low Signal Intensity check_ms 1. Verify MS Performance (Infuse Standard Solution) start->check_ms ms_ok MS Performance OK check_ms->ms_ok Yes ms_not_ok MS Performance Not OK check_ms->ms_not_ok No check_lc 2. Evaluate Chromatography (Peak Shape, Retention Time) ms_ok->check_lc optimize_source Optimize ESI Source Parameters (Voltage, Gas, Temperature) ms_not_ok->optimize_source optimize_source->check_ms lc_ok Chromatography OK check_lc->lc_ok Yes lc_not_ok Chromatography Not OK check_lc->lc_not_ok No check_sample_prep 3. Assess Sample Preparation (Extraction Recovery, Matrix Effects) lc_ok->check_sample_prep troubleshoot_lc Troubleshoot LC System (Mobile Phase, Column, Leaks) lc_not_ok->troubleshoot_lc troubleshoot_lc->check_lc sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok Yes sample_prep_not_ok Sample Prep Not OK check_sample_prep->sample_prep_not_ok No consider_derivatization 4. Consider Derivatization (Enhance Ionization) sample_prep_ok->consider_derivatization optimize_extraction Optimize Extraction Protocol (SPE, LLE) sample_prep_not_ok->optimize_extraction optimize_extraction->check_sample_prep implement_deriv Implement Derivatization Protocol consider_derivatization->implement_deriv Yes end End: Improved Sensitivity consider_derivatization->end No implement_deriv->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is sensitive enough. If the signal is still low, optimize the ESI source parameters.

  • Evaluate Chromatography: Poor peak shape (e.g., broad or tailing peaks) can reduce signal intensity. Ensure your mobile phase is freshly prepared, and the analytical column is not contaminated or overloaded.

  • Assess Sample Preparation: Perform recovery experiments to ensure that your extraction method (e.g., Solid Phase Extraction - SPE, or Liquid-Liquid Extraction - LLE) is efficient. Evaluate for matrix effects by comparing the signal of this compound in a post-extraction spiked blank matrix to a neat standard.

  • Consider Derivatization: If the above steps do not sufficiently improve sensitivity, consider implementing a derivatization protocol to enhance the ionization efficiency of this compound.

Issue 2: Significant Matrix Effects Observed

You have identified that your assay is suffering from ion suppression or enhancement, leading to inaccurate and imprecise results at low concentrations.

Mitigation Strategies:

start Start: Matrix Effects Detected optimize_sample_prep 1. Enhance Sample Cleanup start->optimize_sample_prep spe_lle Refine SPE or LLE Protocol optimize_sample_prep->spe_lle chromatography 2. Improve Chromatographic Separation spe_lle->chromatography gradient Modify Gradient Elution chromatography->gradient column Use a Different Column Chemistry chromatography->column internal_standard 3. Utilize Isotope-Labeled Internal Standard gradient->internal_standard column->internal_standard isotope_dilution Implement Isotope Dilution internal_standard->isotope_dilution end End: Minimized Matrix Effects isotope_dilution->end

Caption: Strategies to mitigate matrix effects.

Detailed Steps:

  • Enhance Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis. This can be achieved by optimizing your SPE or LLE protocol. For example, use a more selective SPE sorbent or add a wash step to your protocol.

  • Improve Chromatographic Separation: Modifying your LC method can help to separate this compound from co-eluting matrix components. Try adjusting the gradient elution profile or using a column with a different stationary phase to alter selectivity.

  • Utilize an Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard (in this case, you are already using this compound, which can serve as an internal standard for endogenous Estriol, or you would use a different labeled version if quantifying this compound itself) is a highly effective way to compensate for matrix effects. The analyte and the internal standard will be affected by ion suppression or enhancement to a similar degree, allowing for accurate quantification.

Data Presentation

Table 1: Comparison of Lower Limits of Quantification (LLOQs) for Estrogens with and without Derivatization.

AnalyteMatrixMethodLLOQ (without derivatization)LLOQ (with dansyl chloride derivatization)Reference
Estrone (E1)PlasmaLC-MS/MS15 pg/mL4-125 pg/mL
Estradiol (E2)PlasmaLC-MS/MS20 pg/mL4-125 pg/mL
Estriol (E3)PlasmaLC-MS/MS-4-125 pg/mL

Table 2: Optimized ESI Source Parameters for Steroid Analysis.

ParameterTypical RangeRecommendationReference
Capillary Voltage2000 - 4500 VOptimize for maximum precursor ion intensity.
Nebulizer Pressure10 - 50 psiAdjust for a stable spray.
Drying Gas Flow4 - 12 L/minIncrease to improve desolvation.
Gas Temperature200 - 340 °CHigher temperatures can aid desolvation but avoid thermal degradation.

Experimental Protocols

Protocol 1: General Solid Phase Extraction (SPE) for Estrogens from Plasma

This protocol provides a general workflow for extracting estrogens from plasma, which can be optimized for this compound.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., a different isotope-labeled Estriol)

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike the samples with the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Dansyl Chloride Derivatization

This protocol describes a common method for derivatizing estrogens to enhance their signal in LC-MS/MS.

Materials:

  • Dried sample extract from Protocol 1

  • Dansyl chloride solution (in acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate buffer (or other suitable base)

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone or acetonitrile.

  • Reaction Mixture: To the dried sample extract, add the sodium bicarbonate buffer and the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 10-15 minutes). The optimal time and temperature should be determined experimentally.

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent if necessary.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Estriol Quantification: Cross-Validation of Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones like estriol (B74026) is paramount for reliable study outcomes. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an internal standard (IS) is a critical factor that directly influences the accuracy, precision, and robustness of the method. This guide provides an objective comparison of Estriol-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative non-deuterated structural analogs.

The "gold standard" in bioanalysis is the use of a SIL-IS, such as this compound.[1] This is because its physicochemical properties are nearly identical to the analyte, estriol. This similarity ensures that this compound closely mimics the behavior of estriol throughout the entire analytical process, including sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to higher data quality.

Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a viable alternative when a SIL-IS is not available, their different physicochemical properties may lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising data accuracy.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The following tables summarize the expected performance characteristics based on a comparative study of a deuterated versus a structural analog internal standard for a steroid hormone.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte ConcentrationAccuracy (% Bias)Precision (%RSD)
This compound (Deuterated) Low QC± 5%≤ 5%
Mid QC± 3%≤ 4%
High QC± 4%≤ 3%
Structural Analog Low QC± 12%≤ 10%
Mid QC± 9%≤ 8%
High QC± 10%≤ 7%

Data is representative and modeled after typical validation results for steroid analysis.

Table 2: Comparison of Matrix Effect and Recovery

Internal Standard TypeParameterResultInterpretation
This compound (Deuterated) Matrix Effect98-105%Minimal to no ion suppression/enhancement.
Recovery95-102%Consistent and similar to the analyte.
Structural Analog Matrix Effect85-115%Variable ion suppression/enhancement.
Recovery75-95%May differ significantly from the analyte.

Data is representative and modeled after typical validation results for steroid analysis.

Experimental Protocols

A cross-validation study to compare the performance of this compound with a structural analog internal standard would involve the following key steps:

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of estriol, this compound, and the chosen structural analog internal standard in a suitable organic solvent (e.g., methanol).

  • Prepare two sets of calibration standards and QC samples (low, medium, and high concentrations) by spiking a blank biological matrix (e.g., human plasma) with estriol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of each sample (calibrator, QC, or unknown), add 25 µL of the respective internal standard working solution (one set with this compound, the other with the structural analog).

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of estriol from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Estriol: Precursor ion > product ion (e.g., m/z 287.2 > 145.1)

      • This compound: Precursor ion > product ion (e.g., m/z 290.2 > 147.1)

      • Structural Analog: To be determined based on the selected compound.

4. Data Analysis:

  • For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Calculate the concentrations of the QC samples using their respective calibration curves.

  • Evaluate the accuracy and precision for each set of QCs. The acceptance criteria are typically ±15% for accuracy and ≤15% for precision.[1]

Visualizing the Workflow and Logic

To better understand the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantify Analyte CalCurve->Quant G cluster_ideal Ideal IS (this compound) cluster_analog Structural Analog IS cluster_outcome Analytical Outcome Ideal_Props Identical Physicochemical Properties Coelution Co-elution with Estriol Ideal_Props->Coelution Same_ME Identical Matrix Effects Ideal_Props->Same_ME Same_Rec Identical Extraction Recovery Ideal_Props->Same_Rec Accurate High Accuracy & Precision Coelution->Accurate Same_ME->Accurate Same_Rec->Accurate Analog_Props Similar Physicochemical Properties Diff_RT Different Retention Time Analog_Props->Diff_RT Diff_ME Different Matrix Effects Analog_Props->Diff_ME Diff_Rec Different Extraction Recovery Analog_Props->Diff_Rec Less_Accurate Lower Accuracy & Precision Diff_RT->Less_Accurate Diff_ME->Less_Accurate Diff_Rec->Less_Accurate

References

A Head-to-Head Battle: Estriol-d3 vs. 13C-Labeled Estriol as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol (B74026), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used isotopically labeled internal standards, Estriol-d3 and 13C-labeled estriol, supported by representative experimental data and detailed methodologies.

In quantitative analysis using mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard (IS) should exhibit chemical and physical properties identical to the analyte of interest, differing only in mass. This ensures that the IS accurately reflects the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby correcting for any variations. While both deuterated (²H or D) and carbon-13 (¹³C)-labeled standards are widely employed, their intrinsic properties can lead to significant performance differences.

Key Performance Parameters: A Comparative Analysis

The superiority of ¹³C-labeled internal standards over their deuterated counterparts is generally acknowledged in the scientific community, primarily due to their closer physicochemical resemblance to the native analyte.[1] This similarity minimizes analytical errors, especially in complex biological matrices where matrix effects can be pronounced.

Data Summary

The following tables summarize the expected performance characteristics of this compound and 13C-labeled estriol as internal standards, based on typical results from bioanalytical method validations.

Parameter This compound ¹³C-Labeled Estriol Key Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting marginally earlier than the unlabeled estriol.[1][2]Typically co-elutes perfectly with the unlabeled estriol.[1]The perfect co-elution of the ¹³C-labeled standard provides more accurate compensation for matrix effects that can fluctuate across a chromatographic peak.[1]
Accuracy & Precision Can be susceptible to inaccuracies due to imperfect retention time matching, potentially leading to errors in quantification.[1][3]Demonstrates improved accuracy and precision due to identical chromatographic behavior with the analyte.[1]The closer physicochemical properties of ¹³C-labeled estriol result in more reliable and reproducible quantification.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]¹³C-labeled estriol is the superior choice for complex biological matrices where significant matrix effects are anticipated.
Isotopic Stability Susceptible to the back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][3]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[4]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.

Experimental Protocols

A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of estriol in biological matrices. Below is a representative experimental protocol that can be adapted for use with either this compound or 13C-labeled estriol as the internal standard.

Sample Preparation (Human Serum)
  • Aliquoting: To 500 µL of serum sample, calibrators, or quality control samples in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (either this compound or ¹³C-labeled Estriol at a suitable concentration, e.g., 1 ng/mL).

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte and then re-equilibrating the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MS/MS Transitions:

    • Estriol: Precursor ion (m/z) 287.2 → Product ion (m/z) 171.1

    • This compound: Precursor ion (m/z) 290.2 → Product ion (m/z) 173.1

    • ¹³C-Labeled Estriol (e.g., ¹³C₃-Estriol): Precursor ion (m/z) 290.2 → Product ion (m/z) 171.1

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles of choosing an optimal internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard (this compound or 13C-Estriol) serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc HPLC/UHPLC Separation recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant logical_relationship cluster_IS Internal Standard Choice cluster_properties Key Properties cluster_performance Analytical Performance d3 This compound elution Chromatographic Co-elution d3->elution Partial Mismatch stability Isotopic Stability d3->stability Potential Exchange c13 13C-Labeled Estriol c13->elution Perfect Match c13->stability Highly Stable matrix Better Matrix Effect Correction elution->matrix accuracy Higher Accuracy & Precision stability->accuracy matrix->accuracy

References

A Comparative Guide to Inter-Laboratory Quantification of Estriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of estriol (B74026), with techniques and principles directly applicable to its deuterated form, Estriol-d3. The information is compiled from various validated methods to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate quantification assays. While a direct inter-laboratory comparison study for this compound was not identified, this guide synthesizes data from single-laboratory validations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for estriol.

Methodology Comparison

The quantification of estriol in biological matrices is commonly performed using HPLC, often with fluorescence detection, GC-MS, and LC-MS/MS. Each of these techniques offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with fluorescence detection, are well-established for estriol analysis. These methods often involve a reversed-phase separation and can achieve good sensitivity and specificity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for steroid analysis, providing high resolution and sensitivity. Derivatization is a critical step in GC-MS analysis of estrogens to improve their volatility and chromatographic behavior.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for steroid hormone analysis due to its superior sensitivity and specificity, allowing for the quantification of low physiological concentrations. This technique often employs isotope dilution with deuterated standards like this compound for accurate quantification.

Quantitative Performance Data

The following tables summarize the performance characteristics of various published methods for estriol quantification. These values are indicative of the expected performance from a well-validated method in a single laboratory.

Table 1: Performance Characteristics of HPLC Methods for Estriol Quantification

ParameterHPLC with Fluorescence Detection
Linearity Range 10 - 400 ng/mL
Correlation Coefficient (r) > 0.99
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) ≤ 4.72%
Inter-day Precision (%RSD) ≤ 6.25%
Accuracy (%RE) ≤ 3.52%

Table 2: Performance Characteristics of GC-MS Methods for Estriol Quantification

ParameterGC-MSGC-MS (with EOC-PFP derivatization)
Linearity Range 12.5 - 500 ng/mLLOQ - 40 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Limit of Quantification (LOQ) 12.5 ng/mL0.02 - 0.1 ng/mL
Intra-day Precision (%RSD) ≤ 4.72%1.4 - 10.5%
Inter-day Precision (%RSD) ≤ 6.25%Not Reported
Accuracy (% Bias) Not Reported91.4 - 108.5%

Table 3: Performance Characteristics of LC-MS/MS Methods for Estriol Quantification

ParameterLC-MS/MS (without derivatization)UPLC-MS/MS
Linearity Range Not Specified2 - 1000 pg/mL
Correlation Coefficient (r) Not ReportedNot Reported
Limit of Detection (LOD) 2.0 pg/mLNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Intra-day Precision (%CV) < 6.5%< 15%
Inter-day Precision (%CV) 4.5% - 9.5%< 15%
Recovery 88% - 108%86% - 111%
Accuracy (%RE) Not Reported-8.3% to 7.3%

Experimental Protocols

Detailed methodologies for the cited experiments are provided below. These protocols are foundational for laboratories aiming to establish and validate their own estriol quantification assays.

HPLC with Fluorescence Detection Protocol

This method is suitable for the determination of estriol in pharmaceutical preparations.

  • Sample Preparation:

    • Weigh and finely grind tablets.

    • Dissolve the powder in acetonitrile (B52724).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a Whatman 42 paper.

    • Dilute the filtrate with acetonitrile to a concentration within the working range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile/water mixture.

    • Flow Rate: Not specified.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 310 nm.

GC-MS Protocol

This method requires derivatization of estriol to increase its volatility.

  • Derivatization:

    • To 50 µL of estriol solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Let the reaction stand for 10 minutes at room temperature.

  • GC-MS Conditions:

    • Injector: 250°C, splitless mode, 1 µL injection volume.

    • Oven Program: Initial temperature of 140°C for 1 minute, then ramp to 310°C at 40°C/min and hold for 2.5 minutes.

    • Carrier Gas: Helium.

    • MS Detector: 290°C, Electron Impact (EI) mode with Selected Ion Monitoring (SIM). The characteristic ion for estriol-tri-TMS is m/z 504.

LC-MS/MS Protocol

This highly sensitive method is suitable for the analysis of estriol in human serum without the need for derivatization.

  • Sample Preparation:

    • Pipette 200 µL of serum into a tube.

    • Add an appropriate amount of deuterium-labeled internal standard (e.g., this compound).

  • Chromatographic Conditions:

    • HPLC System: Shimadzu HPLC system.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Run Time: 8 minutes.

  • MS/MS Conditions:

    • Mass Spectrometer: API-5000 triple-quadrupole.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

Visualized Workflows

The following diagrams illustrate the experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Grind Tablet s2 Dissolve in Acetonitrile s1->s2 s3 Sonicate s2->s3 s4 Filter s3->s4 s5 Dilute s4->s5 a1 Inject Sample (20 µL) s5->a1 Prepared Sample a2 C18 Reversed-Phase Separation a1->a2 a3 Fluorescence Detection (Ex: 280 nm, Em: 310 nm) a2->a3 end Quantification a3->end Data Acquisition GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p1 Sample Aliquot (50 µL) p2 Add MSTFA (50 µL) p1->p2 p3 React at RT for 10 min p2->p3 g1 Inject (1 µL, Splitless) p3->g1 Derivatized Sample g2 GC Separation (Temperature Programmed) g1->g2 g3 MS Detection (EI, SIM m/z 504) g2->g3 end Quantification g3->end Data Acquisition LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis l1 Serum Aliquot (200 µL) l2 Add Internal Standard (this compound) l1->l2 c1 Inject Sample l2->c1 Prepared Sample c2 LC Separation c1->c2 c3 MS/MS Detection (ESI-, MRM) c2->c3 end Quantification c3->end Data Acquisition

References

A Comparative Guide to the Accuracy and Precision of Estriol-d3 Based Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of estriol (B74026) is critical for a wide range of applications, from clinical diagnostics to pharmaceutical research. The use of a stable isotope-labeled internal standard is paramount in mass spectrometry-based methods to ensure the reliability of results. This guide provides a comprehensive comparison of analytical methods utilizing Estriol-d3 as an internal standard against other common approaches for estriol quantification.

The Gold Standard: Isotope Dilution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like estriol from complex biological matrices. Its high selectivity and sensitivity allow for accurate measurements even at low concentrations. The principle of isotope dilution, where a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample at the beginning of the workflow, is key to achieving high accuracy and precision. This internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, allowing for reliable correction and quantification.

Performance Comparison of Internal Standards for Estriol Analysis

The choice of internal standard is a critical factor in the performance of an LC-MS/MS method. Ideally, the internal standard should be structurally and chemically as similar to the analyte as possible. For estriol analysis, several deuterated internal standards are utilized. The following tables summarize the performance characteristics of LC-MS/MS methods for estriol quantification using different internal standards, based on data from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Estriol Quantification

ParameterMethod using this compound[1]Method using Estriol-d2[2]Method using d4-Estradiol (for Estriol)[3]
Linearity Range Not explicitly stated, but used for pharmacokinetic studiesNot explicitly stated, method validated with proficiency testing materials1.00 - 200.0 ng/mL
Limit of Detection (LOD) Not explicitly stated2.0 pg/mLNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated1.00 ng/mL
Intra-assay Precision (%CV) Not explicitly stated<6.5%2.6% - 7.5%
Inter-assay Precision (%CV) Not explicitly stated4.5% - 9.5%3.3% - 9.5%
Accuracy (Recovery/Bias) Not explicitly stated88% - 108% (Recovery)1.6% - 9.4% (Relative Error)

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in instrumentation, matrices, and experimental protocols.

Comparison with Other Analytical Techniques

While LC-MS/MS is the preferred method for its accuracy and specificity, other techniques like immunoassays (ELISA, RIA) are also used for estriol measurement. However, these methods are known to be less accurate, especially at low concentrations, due to cross-reactivity with other structurally similar steroids.[4]

Table 2: Comparison of LC-MS/MS with Immunoassays for Estrogen Analysis

FeatureLC-MS/MSImmunoassays (ELISA, RIA)
Specificity HighCan be low due to cross-reactivity
Accuracy HighCan be compromised by interferences
Precision HighGenerally lower than LC-MS/MS
Sensitivity High (pg/mL to sub-pg/mL levels achievable)Varies, can be less sensitive at low concentrations
Throughput Moderate to HighHigh
Cost per sample HigherLower

Studies have shown that immunoassays can overestimate estrogen concentrations compared to LC-MS/MS.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for estriol quantification using deuterated internal standards.

Protocol 1: Estriol Quantification in Human Serum using Estriol-d2 Internal Standard[2]
  • Sample Preparation:

    • To 200 µL of serum, add 300 µL of acetonitrile (B52724) containing 1 ng/mL of Estriol-d2.

    • Vortex vigorously for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer 350 µL of the supernatant to an autosampler vial and dilute with 1400 µL of deionized water.

  • LC-MS/MS Analysis:

    • Inject a 600 µL aliquot into the LC-MS/MS system.

    • LC System: Shimadzu HPLC system.

    • Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode.

    • Quantification: Multiple Reaction Monitoring (MRM).

Protocol 2: Estriol Quantification in Rat Plasma using d4-Estradiol Internal Standard[3]
  • Sample Preparation:

    • Spike 90 µL of blank rat plasma with 10 µL of estriol working solution and the internal standard (d4-Estradiol).

    • Perform solid-phase extraction (SPE) for sample cleanup.

  • UPLC-MS/MS Analysis:

    • UPLC System: Waters ACQUITY UPLC.

    • Column: Waters ACQUITY UPLC BEH C18 column.

    • Mobile Phase: Gradient elution with methanol (B129727) and water containing 0.1% formic acid.

    • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Not explicitly stated, but ESI is used.

    • Quantification: MRM.

Visualizing Key Concepts and Workflows

Diagrams are provided to illustrate the relationship between accuracy and precision, and a typical workflow for an this compound based LC-MS/MS analysis.

G Accuracy vs. Precision in Analytical Measurements cluster_0 High Accuracy, High Precision (Ideal) cluster_1 Low Accuracy, High Precision (Systematic Error) cluster_2 High Accuracy, Low Precision (Random Error) cluster_3 Low Accuracy, Low Precision (Poor Method) a 🎯 b 🎯  • • • c 🎯 •   •  • d 🎯      •  •

Figure 1: Conceptual representation of accuracy and precision.

G cluster_workflow Typical LC-MS/MS Workflow for Estriol Quantification Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Ratio of Analyte to IS) MS->Data Result Final Concentration Report Data->Result

Figure 2: A typical experimental workflow for this compound based LC-MS/MS analysis.

Conclusion

References

Performance of Estriol-d3 as an Internal Standard in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of estriol (B74026) in various biological matrices is crucial for both clinical diagnostics and research in endocrinology and drug development. The use of a reliable internal standard is paramount for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis. This guide provides a comparative overview of the performance of Estriol-d3, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, estriol. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.[1][2] The primary alternative is a structural analog, a molecule with a similar but not identical chemical structure to the analyte. While more cost-effective, structural analogs may not fully mimic the analyte's behavior, potentially leading to less accurate and reproducible results due to differences in retention time, extraction recovery, and susceptibility to matrix effects.[2]

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for estriol quantification using a deuterated internal standard (this compound) and a structural analog internal standard. This allows for an objective comparison of their analytical performance.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard in Human Serum [3]

Validation ParameterPerformance Metric
Linearity Range1.00 - 200.0 ng/mL
Correlation Coefficient (r)≥ 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Intra-day Precision (%RSD)
LLOQ (1.00 ng/mL)7.5%
Low QC (2.00 ng/mL)5.8%
Medium QC (50.0 ng/mL)2.6%
High QC (160.0 ng/mL)3.5%
Inter-day Precision (%RSD)
LLOQ (1.00 ng/mL)9.5%
Low QC (2.00 ng/mL)7.2%
Medium QC (50.0 ng/mL)3.3%
High QC (160.0 ng/mL)4.8%
Accuracy (%RE)
LLOQ (1.00 ng/mL)9.4%
Low QC (2.00 ng/mL)6.3%
Medium QC (50.0 ng/mL)1.6%
High QC (160.0 ng/mL)2.9%
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

QC: Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error.

Table 2: Performance Characteristics of an LC-MS/MS Method Using a Structural Analog Internal Standard (d4-Estradiol) for Estriol Analysis in Rat Plasma

Validation ParameterPerformance Metric
Linearity Range1.00 - 200.0 ng/mL
Correlation Coefficient (R)≥ 0.99
Lower Limit of Quantification (LLOQ)1.00 ng/mL
Intra-batch Precision (%RSD)
LLOQ (1.00 ng/mL)7.5
Low QC (2.00 ng/mL)5.8
Medium QC (50.0 ng/mL)2.6
High QC (160.0 ng/mL)3.5
Inter-batch Precision (%RSD)
LLOQ (1.00 ng/mL)9.5
Low QC (2.00 ng/mL)7.2
Medium QC (50.0 ng/mL)3.3
High QC (160.0 ng/mL)4.8
Accuracy (%RE)
LLOQ (1.00 ng/mL)9.4
Low QC (2.00 ng/mL)6.3
Medium QC (50.0 ng/mL)1.6
High QC (160.0 ng/mL)2.9
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

QC: Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error.

While both methods demonstrate acceptable linearity, precision, and accuracy within typical bioanalytical validation limits, the use of a stable isotope-labeled internal standard like this compound is generally preferred for its ability to more effectively compensate for potential matrix effects and variability in extraction recovery, leading to more robust and reliable data.

Experimental Protocols

Below are detailed methodologies for the quantification of estriol in biological matrices using an LC-MS/MS system with a deuterated internal standard.

Method 1: Estriol Quantification in Human Serum using a Deuterated Internal Standard

This protocol is adapted from a method for the analysis of estrogens in human serum.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 1 minute.

  • Allow the phases to separate at 4°C for 1 hour.

  • Freeze the lower aqueous layer at -80°C for 30 minutes.

  • Decant the upper organic layer into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 75 µL of 20% methanol.

  • Inject 50 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera UHPLC system

  • Column: Phenomenex Kinetex C18 (5 cm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient: 25% B (0–0.10 min), 52–62% B (0.11–4.30 min), 100% B (4.31–5.45 min), 25% B (5.46–7.00 min)

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

The following diagrams illustrate the analytical workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Biological Matrix (Serum/Plasma/Urine) add_is Spike with this compound (Internal Standard) serum->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Estriol / this compound) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for estriol quantification.

G A_prep Sample Prep Variability A_lc LC Variability A_prep->A_lc Affects IS_prep Sample Prep Variability A_ion Ionization Variability A_lc->A_ion Affects IS_lc LC Variability A_signal Analyte Signal A_ion->A_signal Affects IS_ion Ionization Variability Result Accurate Quantification (Ratio of Signals) A_signal->Result Corrected by IS_prep->IS_lc Affects IS_lc->IS_ion Affects IS_signal IS Signal IS_ion->IS_signal Affects IS_signal->Result

Caption: Principle of stable isotope dilution analysis.

References

Comparative Stability of Deuterated vs. Non-Deuterated Estriol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the stability of deuterated and non-deuterated estriol (B74026), focusing on metabolic, thermal, and photostability. While direct comparative experimental data for deuterated estriol is not extensively available in published literature, this guide synthesizes established principles of deuteration and kinetic isotope effects with existing data on estriol to provide a robust predictive comparison for researchers, scientists, and drug development professionals.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development, influencing its pharmacokinetic profile, including half-life and bioavailability. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established strategy to enhance metabolic stability.

Theoretical Basis for Enhanced Metabolic Stability of Deuterated Estriol

The primary mechanism by which deuteration enhances metabolic stability is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.

Estriol is primarily metabolized in the liver through Phase I and Phase II reactions. Phase I metabolism involves hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP3A4, CYP1A1, and CYP1B1.[1][2] These reactions involve the breaking of C-H bonds on the estriol molecule. Subsequent Phase II metabolism involves glucuronidation and sulfation of the hydroxyl groups.[3]

By strategically replacing hydrogen atoms at the sites of CYP-mediated hydroxylation on the estriol molecule with deuterium, the rate of metabolic degradation is expected to be significantly reduced. This would lead to a longer half-life and increased systemic exposure of the drug.

Predicted Comparative Metabolic Stability

CompoundExpected In Vitro Half-life (t½)Expected Intrinsic Clearance (CLint)Rationale
Non-deuterated Estriol ShorterHigherSusceptible to rapid CYP-mediated hydroxylation at various positions.
Deuterated Estriol LongerLowerThe Kinetic Isotope Effect slows the rate of C-D bond cleavage by CYP enzymes, reducing the rate of metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard method to experimentally determine and compare the metabolic stability of deuterated and non-deuterated estriol.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated estriol in human liver microsomes.

Materials:

  • Deuterated Estriol (Test Article)

  • Non-deuterated Estriol (Control)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Warm all reagents to 37°C.

  • Incubation: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test or control compound. Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of elimination (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Thermal Stability

Thermal stability is a crucial parameter for determining the shelf-life and storage conditions of a drug substance.

Experimental Data for Non-Deuterated Estriol

Studies on the thermal degradation of non-deuterated estriol show that it is a relatively thermostable compound. Thermogravimetric analysis indicates that the decomposition of estriol begins at approximately 251°C. The first stage of degradation occurs up to 386°C, with a significant mass loss.

Expected Impact of Deuteration on Thermal Stability

The effect of deuteration on the thermal stability of small molecules is generally considered to be minimal. While the stronger C-D bond might slightly increase the energy required for thermal decomposition, this effect is often not significant enough to cause a major shift in the decomposition temperature. In some cases, deuteration has been observed to slightly alter physicochemical properties like the melting point. However, a substantial change in the thermal degradation pathway or onset temperature is not anticipated for deuterated estriol compared to its non-deuterated counterpart.

Predicted Comparative Thermal Stability

CompoundOnset of DecompositionComments
Non-deuterated Estriol ~251°CExhibits high thermal stability.
Deuterated Estriol Expected to be similar to non-deuterated estriolMinor variations in melting point are possible, but significant changes in decomposition temperature are unlikely.

Photostability

Photostability testing is essential to ensure that a drug substance does not degrade unacceptably when exposed to light, which could lead to loss of potency or the formation of toxic degradation products.

Experimental Data for Non-Deuterated Estriol

Estrogens, including estriol, are known to undergo photodegradation upon exposure to UV light. Forced degradation studies have shown that estriol experiences significant degradation under both visible and UV light. The photodegradation pathways can be complex, potentially involving the phenolic ring and leading to a loss of estrogenic activity.

Expected Impact of Deuteration on Photostability

The impact of deuteration on the photostability of a molecule is not as straightforward as its effect on metabolic stability. Photodegradation is initiated by the absorption of photons, leading to electronically excited states. The subsequent chemical reactions may or may not involve the cleavage of a C-H bond as the rate-determining step.

If the photodegradation pathway of estriol involves the cleavage of a C-H bond that is deuterated, a kinetic isotope effect could potentially slow down the degradation rate. However, if the primary photochemical reactions do not involve the cleavage of these specific bonds, the effect of deuteration on photostability is expected to be negligible. Without specific experimental data on deuterated estriol, it is difficult to predict the exact impact.

Predicted Comparative Photostability

CompoundSusceptibility to PhotodegradationComments
Non-deuterated Estriol HighDegrades significantly under UV and visible light exposure.
Deuterated Estriol Likely high, potentially slightly reducedThe effect of deuteration is uncertain and depends on the specific photodegradation mechanism. Any stabilizing effect is likely to be less pronounced than for metabolic stability.

Visualizations

Metabolic Pathway of Estriol

Estriol_Metabolism Estriol Estriol PhaseI Phase I Metabolism (Hydroxylation) Estriol->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 2-OH-Estriol, 4-OH-Estriol) PhaseI->Hydroxylated_Metabolites CYP CYP1A2, CYP3A4 CYP1A1, CYP1B1 CYP->PhaseI PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolites->PhaseII Conjugated_Metabolites Glucuronide and Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of estriol.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Microsomes, NADPH) Mix Combine Buffer, Microsomes, and Compound Prep_Reagents->Mix Prep_Compounds Prepare Test and Control Compound Solutions Prep_Compounds->Mix Pre_Incubate Pre-incubate Mix->Pre_Incubate Initiate Initiate Reaction with NADPH Pre_Incubate->Initiate Time_Points Collect Aliquots at Time Points (0-120 min) Initiate->Time_Points Quench Quench Reaction with Acetonitrile + Internal Std. Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: In vitro metabolic stability assay workflow.

Logical Relationship of the Kinetic Isotope Effect

KIE_Logic CH_Bond C-H Bond at Metabolic Site Bond_Strength Bond Strength CH_Bond->Bond_Strength Weaker CD_Bond C-D Bond at Metabolic Site CD_Bond->Bond_Strength Stronger Reaction_Rate Metabolic Reaction Rate Bond_Strength->Reaction_Rate Inversely Proportional Stability Metabolic Stability Reaction_Rate->Stability Inversely Proportional

References

The Unseen Workhorse: A Comparative Guide to Linearity and Recovery Studies Using Estriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research, the accuracy of quantitative analysis hinges on the reliability of internal standards. For researchers and drug development professionals working with Estriol, its deuterated analog, Estriol-d3, has emerged as a gold-standard internal standard, ensuring robust and accurate quantification. This guide provides a comparative overview of the performance of analytical methods for Estriol that employ this compound, with a focus on linearity and recovery data, supported by detailed experimental protocols.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are considered the benchmark in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, in this case, Estriol. This similarity ensures that this compound co-elutes with Estriol and experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization response in the mass spectrometer.[2] Consequently, any analytical variability is mirrored by the internal standard, allowing for accurate correction and reliable quantification of the target analyte.[1][3]

Linearity Studies: A Comparative Look

The linearity of an analytical method is a critical parameter that demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. In methods utilizing this compound as an internal standard, the linearity of the calibration curve for Estriol serves as a direct indicator of the internal standard's consistent performance across a range of concentrations.

Below is a comparison of linearity data from different validated methods for the quantification of Estriol using a deuterated internal standard.

Method Matrix Linearity Range (ng/mL) Correlation Coefficient (r) Reference
UPLC-MS/MSRat Plasma1.00 - 200.0≥ 0.99[4]
GC-MSPharmaceutical Preparations12.5 - 500> 0.99[5]
HPLCPharmaceutical Preparations10 - 400> 0.99[5]

These studies consistently demonstrate excellent linearity with correlation coefficients greater than 0.99, indicating a strong and reliable correlation between the analyte concentration and the analytical signal when this compound is used as an internal standard.

Recovery Studies: Ensuring Consistent Extraction

Recovery studies are essential to evaluate the efficiency of an extraction procedure by determining the percentage of the analyte that is successfully recovered from the sample matrix. The consistent recovery of the analyte across different concentrations is a testament to the effectiveness of the internal standard in compensating for any losses during sample processing.

Method Matrix Analyte Mean Extraction Recovery (%) Reference
LC-MS/MSHuman K2-EDTA PlasmaEthinyl Estradiol68.48[6]
LC-MS/MSCancer Patient PlasmaLapatinib (B449)Corrected for interindividual variability[7]

While specific recovery percentages for this compound are not typically reported, the consistent and acceptable recovery of the target analyte (as seen with Ethinyl Estradiol) and the ability to correct for significant inter-sample variability (as with Lapatinib) highlight the crucial role of the deuterated internal standard.[6][7]

Experimental Protocols: A Closer Look

The following are generalized experimental protocols for linearity and recovery studies based on common practices in bioanalytical method validation.

Linearity Study Protocol
  • Preparation of Stock Solutions: Prepare a primary stock solution of Estriol and a separate stock solution of this compound in a suitable organic solvent like methanol.

  • Preparation of Calibration Standards: Serially dilute the Estriol stock solution with the appropriate blank matrix (e.g., plasma, urine) to prepare a series of calibration standards at a minimum of five different concentration levels.

  • Addition of Internal Standard: Spike a fixed concentration of the this compound internal standard solution into each calibration standard.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Estriol to this compound against the nominal concentration of Estriol. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r).

Recovery Study Protocol
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels in the biological matrix.

  • Sample Set Preparation:

    • Set 1 (Pre-extraction Spike): Spike the QC samples with Estriol and this compound before the extraction process.

    • Set 2 (Post-extraction Spike): Extract blank matrix samples and then spike with Estriol and this compound.

    • Set 3 (Neat Solution): Prepare solutions of Estriol and this compound in the reconstitution solvent at the same concentrations as the QC samples.

  • Sample Preparation and Analysis: Process and analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculation of Recovery: The recovery is calculated by comparing the mean peak area of the analyte in the pre-extraction spiked samples (Set 1) to that in the post-extraction spiked samples (Set 2).

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the typical workflow for a linearity and recovery study.

G cluster_prep Preparation cluster_linearity Linearity Study cluster_recovery Recovery Study Stock_Analyte Analyte Stock (Estriol) Calibration_Standards Prepare Calibration Standards Stock_Analyte->Calibration_Standards QC_Samples Prepare QC Samples (Low, Mid, High) Stock_Analyte->QC_Samples Stock_IS Internal Standard Stock (this compound) Spike_IS_Lin Spike with this compound Stock_IS->Spike_IS_Lin Spike_IS_Rec Spike with this compound Stock_IS->Spike_IS_Rec Blank_Matrix Blank Matrix Blank_Matrix->Calibration_Standards Blank_Matrix->QC_Samples Calibration_Standards->Spike_IS_Lin Extract_Lin Sample Extraction Spike_IS_Lin->Extract_Lin Analyze_Lin LC-MS/MS Analysis Extract_Lin->Analyze_Lin Curve Construct Calibration Curve Analyze_Lin->Curve QC_Samples->Spike_IS_Rec Extract_Rec Sample Extraction Spike_IS_Rec->Extract_Rec Analyze_Rec LC-MS/MS Analysis Extract_Rec->Analyze_Rec Calculate_Rec Calculate Recovery Analyze_Rec->Calculate_Rec

Caption: Experimental workflow for linearity and recovery studies.

Conclusion

The consistent and robust performance of this compound as an internal standard is evident through the excellent linearity and reliable recovery observed in various validated analytical methods for Estriol. For researchers, scientists, and drug development professionals, the use of this compound provides a high degree of confidence in the accuracy and precision of their quantitative results, making it an indispensable tool in bioanalytical studies.

References

Safety Operating Guide

Proper Disposal of Estriol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Estriol-d3, a deuterated form of a naturally occurring estrogen. Due to its classification as a hazardous substance with potential carcinogenic and reproductive health effects, strict adherence to the following procedures is mandatory to ensure personnel safety and environmental protection.

Chemical and Physical Properties of Estriol

A thorough understanding of the chemical and physical properties of Estriol is fundamental to safe handling and disposal. The following table summarizes key quantitative data for Estriol, which is chemically analogous to this compound.

PropertyValue
Molecular Formula C₁₈H₂₄O₃
Molecular Weight 288.38 g/mol
Melting Point 282 °C
Appearance Odorless white crystalline solid.[1]
Solubility Soluble in chloroform, ethanol, and methanol.

Hazard Identification and Safety Precautions

Estriol is classified as a hazardous substance and requires careful handling.[2] Key hazards include:

  • Carcinogenicity: Suspected of causing cancer.[3][4][5]

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. The following protocol outlines the essential steps for its proper disposal in a laboratory setting.

Waste Identification and Segregation
  • Designate as Hazardous Waste: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it separate from incompatible materials such as strong oxidizing agents.

Waste Collection and Container Management
  • Use Appropriate Containers: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Carcinogen," "Reproductive Toxin").

  • Container Filling: Do not overfill the waste container. Leave adequate headspace to prevent spills and allow for expansion.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Regular Inspections: The SAA and the waste containers should be inspected weekly for any signs of leakage, deterioration, or improper labeling.

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. This is to prevent environmental contamination and potential harm to aquatic ecosystems.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Estriol_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Collection & Container Management cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste B Identify as Hazardous Waste A->B Step 1 C Segregate from other waste streams B->C D Use designated, compatible container C->D Step 2 E Label container correctly: 'Hazardous Waste', Chemical Name, Hazards D->E F Keep container securely closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G Step 3 H Use secondary containment G->H I Conduct weekly inspections H->I J Contact Environmental Health & Safety (EHS) for pickup I->J Step 4 K EHS transports to licensed waste facility J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.